4,4'-Diamino-2-methylazobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12/h2-8H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABMKNOHFGBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276640, DTXSID30869460 | |
| Record name | 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Aminophenyl)diazenyl]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43151-99-1 | |
| Record name | 4-[2-(4-Aminophenyl)diazenyl]-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43151-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4,4'-Diamino-2-methylazobenzene" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,4'-Diamino-2-methylazobenzene, including its chemical identity, physicochemical properties, and synthesis, compiled for the use of researchers and professionals in drug development and related scientific fields.
Chemical Identity
Physicochemical Properties
A summary of key quantitative data for this compound is presented in the table below. This information is crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₄ | [1][3] |
| Molecular Weight | 226.28 g/mol | [1][2] |
| Physical Description | Solid | |
| Boiling Point | 447.7°C at 760 mmHg | |
| Flash Point | 224.5°C | |
| InChI Key | UOABMKNOHFGBSD-UHFFFAOYSA-N | [1][2] |
Synthesis
Experimental Protocol: Synthesis of 4,4'-diaminoazobenzene (Illustrative)
This protocol describes the synthesis of the closely related 4,4'-diaminoazobenzene and can serve as a basis for the synthesis of its 2-methyl derivative.
Step 1: Synthesis of 4,4'-bis(acetamido)azobenzene
-
In a 1-liter, three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and thermometer, combine 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of p-aminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid.[4]
-
Heat the mixture with stirring to 50–60°C and maintain this temperature for 6 hours. The product will begin to precipitate after approximately 40 minutes.[4]
-
After the reaction period, cool the mixture to room temperature.[4]
-
Collect the yellow product, 4,4'-bis(acetamido)azobenzene, using a Büchner funnel.[4]
-
Wash the product with water until the washings are neutral to pH paper, and then dry it in an oven at 110°C.[4]
Step 2: Hydrolysis to 4,4'-diaminoazobenzene
-
In a 500-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the entire yield of 4,4'-bis(acetamido)azobenzene from the previous step.[4]
-
Heat the mixture under reflux for 1.5 hours.[4]
-
Cool the reaction mixture and collect the resulting violet solid on a Büchner funnel.[4]
-
Suspend the damp product in 500 mL of water in a 1-liter beaker with a stirrer.
-
Slowly neutralize the mixture by adding 2.5N sodium hydroxide. The free base will separate out as the salt dissolves.[4]
-
Collect the final product, 4,4'-diaminoazobenzene, on a Büchner funnel, wash it with water, and dry it under reduced pressure.[4]
To synthesize this compound, one would need to start with the appropriately methylated aniline precursor. A plausible synthetic approach is illustrated in the following workflow.
Biological and Chemical Significance
Derivatives of diaminoazobenzene are utilized in various fields, including as precursors for dyes and polymers. The amino groups provide sites for further chemical modifications, making these compounds versatile building blocks in organic synthesis. While specific involvement in biological signaling pathways for this compound is not documented, related azo compounds are known to have biological activity and have been studied in the context of their metabolism and protein binding. For instance, in vitro studies on the metabolism of 2,4-diaminoazobenzene have been conducted to understand its interaction with proteins.[5]
The general structure of diaminoazobenzenes allows for their use as intermediates in the synthesis of more complex molecules, such as colored diisocyanates.
References
- 1. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 43151-99-1 | Benchchem [benchchem.com]
- 3. 4,4-Diamino-2-Methyl Azobenzene ( Damab ) Online | 4,4-Diamino-2-Methyl Azobenzene ( Damab ) Manufacturer and Suppliers [scimplify.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. [In vitro studies on the metabolism of 2,4-diaminoazobenzene and its binding by proteins. Preliminary report] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4,4'-Diamino-2-methylazobenzene: Properties, Synthesis, and Analysis
Introduction
4,4'-Diamino-2-methylazobenzene is an aromatic azo compound characterized by a diarylazo backbone with amino and methyl functional groups. The presence of the photochromic azo group (–N=N–) and reactive amino functionalities makes it a molecule of significant interest in dye chemistry, materials science, and advanced chemical research.[1] The methyl group introduces specific steric and electronic effects that influence its conformation and reactivity compared to its parent compound, 4,4'-diaminoazobenzene.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physical data points are crucial for experimental design, safety protocols, and regulatory compliance.
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 4-[(4-aminophenyl)diazenyl]-3-methylaniline | [1][2][3] |
| CAS Number | 43151-99-1 | [1][3][4][5] |
| Molecular Formula | C₁₃H₁₄N₄ | [1][2][3][4][5] |
| Synonyms | (E)-4-((4-AMINOPHENYL)DIAZENYL)-3-METHYLBENZENAMINE, Benzenamine, 4-[(4-aminophenyl)azo]-3-methyl- | [3] |
| InChI Key | UOABMKNOHFGBSD-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 226.28 g/mol | [1][2] |
| Monoisotopic Mass | 226.12184 Da | [1] |
| Boiling Point | 447.7 °C at 760 mmHg | [3][4] |
| Density | 1.21 g/cm³ | [3][4] |
| Flash Point | 224.5 °C | [3][4] |
| LogP | 4.73720 | [4] |
Spectroscopic and Structural Characterization
Elucidating the precise molecular structure is fundamental to understanding the compound's reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[1] The asymmetry introduced by the methyl group results in a distinct NMR spectrum, allowing for full assignment through advanced techniques.[1]
Table 3: ¹H NMR Spectral Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to NH₂) | 6.82 | Doublet | 2H |
| Aromatic H (meta to NH₂) | 7.25 | Singlet | 2H |
| NH₂ (exchangeable) | 5.10 | Broad | 4H |
| CH₃ (ortho to azo) | 2.35 | Singlet | 3H |
| Data acquired in DMSO-d₆ at 400 MHz.[1] |
While one-dimensional NMR provides initial data, a comprehensive structural confirmation relies on a combination of spectroscopic methods. Multi-dimensional techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon resonances.[1]
Caption: A typical workflow for the structural elucidation of an organic compound.
Synthesis and Reactivity
Reactivity
The chemical behavior of this compound is dominated by its two key functional regions:
-
Azo Group (–N=N–): This central bridge is responsible for the compound's color and photochromic properties. It is susceptible to redox reactions, which can cleave the N=N bond.[1]
-
Amino Groups (–NH₂): These groups are nucleophilic and can be readily modified. They are particularly important for synthesizing more complex molecules through reactions like diazotization.[1] The amino groups also allow for hydrogen bonding, influencing the compound's solid-state structure and solubility.
Synthetic Pathways
The synthesis of this compound can be achieved through several established routes in organic chemistry, including diazotization-coupling reactions and direct amination of azobenzene precursors.[1] A modified route that avoids nitro intermediates involves a multi-step process starting from o-toluidine and aniline.[1]
Caption: A multi-step synthesis route for this compound.[1]
Experimental Protocol: Representative Synthesis of 4,4'-Diaminoazobenzene
Step 1: Synthesis of 4,4'-Bis(acetamido)azobenzene
-
In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of p-aminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid.[6]
-
Heat the mixture with stirring to 50–60 °C and maintain this temperature for 6 hours. The product will begin to separate as a solid after approximately 40 minutes.[6]
-
After the reaction period, cool the mixture to room temperature. Collect the yellow product by filtration on a Büchner funnel.[6]
-
Wash the solid with water until the washings are neutral to pH paper, then dry it in an oven at 110 °C. The expected yield of 4,4'-bis(acetamido)azobenzene is approximately 16.5 g (57.7%).[6]
Step 2: Hydrolysis to 4,4'-Diaminoazobenzene
-
In a 500-mL round-bottomed flask with a reflux condenser and magnetic stirrer, place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the entire yield of 4,4'-bis(acetamido)azobenzene from the previous step.[6]
-
Heat the mixture under reflux for 1.5 hours.[6]
-
Cool the reaction mixture and collect the resulting violet solid (the dihydrochloride salt) on a Büchner funnel.[6]
-
Suspend the damp product in 500 mL of water in a 1-liter beaker and stir. Slowly neutralize the mixture by adding 2.5N sodium hydroxide. The salt will dissolve, and the free base will separate out.[6]
-
Collect the final yellow product of 4,4'-diaminoazobenzene by filtration, wash with water, and dry under reduced pressure.[6]
Biological Activity and Safety
Biological Activity
Specific data on the biological activity and signaling pathways of this compound is limited. However, the broader class of diaminoazobenzene dyes has been studied. Research on related compounds has shown that mutagenicity can be influenced by the nature of substituents on the azobenzene core.[7] For example, studies on substituted 4,4'-diaminoazobenzene dyes have investigated how metabolic cleavage can produce direct-acting mutagens.[7] Generally, azo compounds are known for a range of biological activities, including antimicrobial properties, but also potential carcinogenicity, often following metabolic reduction of the azo bond to aromatic amines.[8] Further research is required to characterize the specific biological profile of the 2-methyl derivative.
Safety and Handling
This compound is classified with significant hazards and must be handled with appropriate precautions.
Table 4: GHS Hazard Statements
| Hazard Code | Statement | Class |
| H301 | Toxic if swallowed | Acute toxicity, oral |
| H317 | May cause an allergic skin reaction | Sensitization, Skin |
| H373 | May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure |
| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |
| Source: PubChem.[2] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety glasses, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize exposure.[9]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[9]
References
- 1. This compound | 43151-99-1 | Benchchem [benchchem.com]
- 2. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pinpools.com [pinpools.com]
- 4. This compound | CAS#:43151-99-1 | Chemsrc [chemsrc.com]
- 5. 4,4’-Diamino-2-methylazobenzene | ram and ram technocratz colors and dyes production [ramandramtechnocratz.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2-methylazobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diamino-2-methylazobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol and a qualitative assessment of expected solubility in various common organic solvents based on chemical principles.
Introduction to this compound
This compound is an aromatic azo compound characterized by the presence of an azo linkage (-N=N-) connecting two phenyl rings, which are further substituted with amino groups and a methyl group.[1] The presence of both polar amino groups and a nonpolar aromatic structure suggests a nuanced solubility profile. Understanding its solubility is crucial for applications in drug development, synthesis, and material science, as it dictates solvent selection for reactions, purification, and formulation.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.[2][3] The molecule has both polar (amino groups) and nonpolar (aromatic rings, methyl group) characteristics. Therefore, it is expected to be more soluble in polar aprotic and protic organic solvents and less soluble in highly nonpolar or highly polar (aqueous) solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | Soluble | Good solubility is expected due to its polarity.[4] | |
| Isopropanol | Sparingly Soluble | Lower polarity compared to methanol and ethanol. | |
| Ketones | Acetone | Soluble | Polar aprotic solvent, effective for many organic compounds.[5] |
| Methyl Ethyl Ketone | Soluble | Similar to acetone in its solvent properties. | |
| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity, may not effectively solvate the polar amino groups. |
| Tetrahydrofuran (THF) | Soluble | A more polar cyclic ether, generally a good solvent for a wide range of organic compounds. | |
| Esters | Ethyl Acetate | Soluble | Medium polarity aprotic solvent. |
| Halogenated | Dichloromethane (DCM) | Soluble | A versatile solvent for many organic compounds. |
| Hydrocarbons | Chloroform | Soluble | Similar to DCM in its solvent properties. |
| Hexane | Insoluble | Nonpolar solvent, unlikely to dissolve the polar compound. | |
| Toluene | Sparingly Soluble | Aromatic solvent, may show some interaction with the phenyl rings. | |
| Amides | Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, excellent for dissolving many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, known for its strong solvating power. | |
| Aqueous | Water | Insoluble/Slightly Soluble | While capable of hydrogen bonding, the large nonpolar aromatic structure limits water solubility.[4] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a composite of standard laboratory procedures for solubility testing of organic compounds.[3][6][7]
Objective: To determine the qualitative and quantitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Spectrophotometer (for quantitative analysis, optional)
Procedure:
Part A: Qualitative Solubility Assessment
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Sample Addition: Accurately weigh approximately 10 mg of this compound and place it into each labeled test tube.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Vigorously shake or vortex each test tube for 60 seconds to facilitate dissolution.[3]
-
Observation: Observe each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Sparingly Soluble: A small amount of solid remains, or the solution appears cloudy.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Incremental Solvent Addition (for sparingly soluble or insoluble): To further assess solubility, add another 2 mL of the solvent to the tubes where the compound did not fully dissolve and repeat the mixing and observation steps.
Part B: Quantitative Solubility Determination (Shake-Flask Method)
-
Saturated Solution Preparation: To a vial, add a known excess amount of this compound (e.g., 50 mg) to a known volume of the chosen solvent (e.g., 5 mL).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
Phase Separation: Allow the vial to stand undisturbed until the undissolved solid settles. Centrifugation can be used to expedite this process.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility can be calculated in g/L or mg/mL using the following formula:
Solubility = (Mass of dissolved solid) / (Volume of supernatant withdrawn)
Alternative Quantitative Method: Spectrophotometry
If this compound has a characteristic UV-Vis absorbance, a calibration curve can be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Safety Precautions:
-
Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it may be toxic if swallowed and can cause skin irritation.[4][8][9][10]
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[9][10]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.[9][10]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
References
- 1. This compound | 43151-99-1 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.ws [chem.ws]
- 4. nbinno.com [nbinno.com]
- 5. 4-DIMETHYLAMINO-2-METHYLAZOBENZENE | 54-88-6 [amp.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Spectroscopic Profile of 4,4'-Diamino-2-methylazobenzene: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectral data for the compound 4,4'-Diamino-2-methylazobenzene (CAS No: 43151-99-1). The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectroscopic characterization.
Introduction
This compound is an aromatic azo compound characterized by the presence of two amino groups and a methyl group attached to the azobenzene core.[1] Its structure, featuring the photochromic azo group and reactive amino functionalities, makes it a molecule of interest in dye chemistry and materials science.[1] Understanding its spectral properties is crucial for its identification, purity assessment, and the prediction of its behavior in various applications. This guide summarizes its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: UV-Vis Spectral Data
| Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) | Solvent System |
| π→π | 380 - 420 | High | Ethanol, DMSO |
| n→π | > 450 | Low | Non-polar solvents |
Note: The exact λmax values for this compound may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectral Data
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Based on the analysis of similar aromatic amines and azo compounds, the following peaks can be anticipated:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H stretching | Primary Amine (-NH₂) |
| 3080 - 3010 | C-H stretching | Aromatic Ring |
| 2960 - 2850 | C-H stretching | Methyl Group (-CH₃) |
| 1620 - 1580 | N=N stretching | Azo Group |
| 1600 - 1450 | C=C stretching | Aromatic Ring |
| 1330 - 1250 | C-N stretching | Aromatic Amine |
Table 3: Nuclear Magnetic Resonance (NMR) Spectral Data
The ¹H NMR spectrum of this compound has been reported in the literature.[1] The ¹³C NMR data is inferred from the analysis of closely related structures and predictive models.
¹H NMR Data (400 MHz, DMSO-d₆)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 | Singlet | 2H | Aromatic H (meta to NH₂) |
| 6.82 | Doublet | 2H | Aromatic H (ortho to NH₂) |
| 5.10 | Broad | 4H | NH₂ (exchangeable) |
| 2.35 | Singlet | 3H | CH₃ (ortho to azo) |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 145 | Aromatic C-N (azo) |
| 148 - 140 | Aromatic C-NH₂ |
| 130 - 110 | Aromatic C-H |
| 125 - 120 | Aromatic C-CH₃ |
| ~20 | -CH₃ |
Note: Predicted ¹³C NMR values are estimates based on the analysis of similar compounds and may not represent exact experimental values.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of an azo dye like this compound is typically recorded using a dual-beam spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable spectral grade solvent (e.g., ethanol, methanol, or DMSO) to an approximate concentration of 5 x 10⁻⁵ M.[2]
-
Instrument Setup: The spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 250–700 nm at room temperature.[2] The data is plotted as absorbance versus wavelength to identify the absorption maxima (λmax).
Infrared (IR) Spectroscopy
For a solid compound like this compound, the IR spectrum is commonly obtained using the thin solid film or KBr pellet method with a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[3] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]
-
Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer to elucidate the structure of the molecule.
-
Sample Preparation: For ¹H NMR, approximately 5-20 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] For ¹³C NMR, a higher concentration (20–50 mg) may be required.[4] Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The sample solution is transferred to a 5 mm NMR tube. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | 43151-99-1 | Benchchem [benchchem.com]
- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
In-Depth Technical Guide to the Health and Safety of 4,4'-Diamino-2-methylazobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. 4,4'-Diamino-2-methylazobenzene is a chemical with limited publicly available toxicological data. Much of the information presented is extrapolated from data on structurally similar azo dyes and their known metabolites. Extreme caution should be exercised when handling this compound.
Executive Summary
This compound is a synthetic organic compound belonging to the azo dye class. While specific toxicological data for this compound is scarce, the general understanding of azo dyes indicates a significant health and safety risk. The primary toxicological concern stems from the metabolic cleavage of the azo bond, which can release aromatic amines. In the case of this compound, these metabolites are predicted to be 4-aminoazobenzene and 2-methyl-p-phenylenediamine, both of which are associated with health hazards, including potential carcinogenicity. This guide provides a comprehensive overview of the known and predicted health and safety information for this compound, including its physicochemical properties, toxicological profile, safe handling procedures, and disposal guidelines. All personnel handling this compound should be thoroughly trained in handling hazardous chemicals and have access to appropriate personal protective equipment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(4-aminophenyl)diazenyl]-3-methylaniline | [1] |
| Synonyms | C.I. Solvent Yellow 3 (related structure), 2-Methyl-4-amino-4'-aminoazobenzene | [1] |
| CAS Number | 43151-99-1 | [1] |
| Molecular Formula | C₁₃H₁₄N₄ | [1] |
| Molecular Weight | 226.28 g/mol | [1] |
| Appearance | Data not available (predicted to be a colored solid) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available (azo dyes are generally poorly soluble in water) | [2] |
Toxicological Information
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1]:
-
H301: Toxic if swallowed (Acute toxicity, oral, Category 3)
-
H317: May cause an allergic skin reaction (Skin sensitization, Category 1)
-
H373: May cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity, repeated exposure, Category 2)
-
H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1)
-
H410: Very toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 1)
Predicted Metabolism and Toxicity of Metabolites
The primary mechanism of toxicity for many azo dyes is through their metabolic reduction to aromatic amines. This process is catalyzed by azoreductases found in the intestinal microbiota and the liver[2][3]. For this compound, the predicted metabolites are 4-aminoazobenzene and 2-methyl-p-phenylenediamine.
dot
Caption: Metabolic activation of this compound.
3.2.1 4-Aminoazobenzene
4-Aminoazobenzene is classified as a possible human carcinogen (IARC Group 2B)[4][5]. It is known to be toxic and may cause cancer[4].
Table 2: Toxicological Data for 4-Aminoazobenzene
| Parameter | Value | Species | Route | Reference |
| LD50 | 200 mg/kg | Mouse | Intraperitoneal | [4] |
| Carcinogenicity | May cause cancer (Category 1B) | Human (predicted) | - | [4] |
3.2.2 2-Methyl-p-phenylenediamine
2-Methyl-p-phenylenediamine is also a hazardous compound. It is classified as toxic if swallowed, harmful by inhalation and in contact with skin, and may cause skin sensitization[6].
Table 3: Toxicological Data for 2-Methyl-p-phenylenediamine
| Parameter | Classification | Reference |
| Acute Oral Toxicity | Toxic if swallowed (Category 3) | [6] |
| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | [6] |
| Acute Inhalation Toxicity | Harmful if inhaled (Category 4) | [6] |
| Skin Sensitization | May cause sensitization by skin contact (Category 1) | [6] |
Carcinogenicity
While there are no direct carcinogenicity studies on this compound, its structural similarity to other carcinogenic azo dyes and its potential to metabolize to a known possible carcinogen (4-aminoazobenzene) strongly suggest that it should be handled as a potential carcinogen[7]. Azo dyes that can be reduced to carcinogenic aromatic amines are of high concern[8][9].
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, a general workflow for assessing the toxicity of a novel azo dye would typically involve the following steps.
dot
Caption: General experimental workflow for azo dye toxicity assessment.
In Vitro Mutagenicity and Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a chemical. The test compound is incubated with several strains of Salmonella typhimurium with and without a metabolic activation system (S9 mix from rat liver) to detect point mutations[10].
-
Chromosomal Aberration Test: This assay is used to evaluate the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells)[10].
In Vivo Toxicity Studies
-
Acute Oral Toxicity (e.g., OECD TG 423): This study is performed to determine the median lethal dose (LD50) of a substance after a single oral administration. Typically conducted in rodents (rats or mice), the study involves administering the substance at various dose levels and observing the animals for mortality and clinical signs of toxicity over a 14-day period.
-
Chronic Toxicity/Carcinogenicity Studies (e.g., OECD TG 452): These are long-term studies (typically 2 years in rodents) where the test substance is administered daily in the diet or by gavage. The animals are monitored for signs of toxicity, and at the end of the study, a full histopathological examination is performed to identify any neoplastic or non-neoplastic lesions[11][12].
Safe Handling and Personal Protective Equipment (PPE)
Given the potential carcinogenicity and toxicity of this compound, stringent safety precautions are mandatory.
dot
Caption: Logical relationship for safe handling of a suspected carcinogen.
Engineering Controls
-
Fume Hood: All work with solid this compound that may generate dust, or with solutions of the compound, should be conducted in a certified chemical fume hood to minimize inhalation exposure[13][14].
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the compound[14].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated[7].
-
Body Protection: A lab coat, buttoned completely, should be worn. For procedures with a high risk of splashing, a chemically resistant apron or disposable coveralls may be necessary[14].
Hygiene Practices
-
Avoid skin and eye contact.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, before leaving the laboratory, and before eating or drinking[13].
-
Avoid the formation of dust and aerosols.
Storage and Disposal
Storage
-
Store in a tightly sealed, properly labeled container.
-
The container should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[7].
-
The storage area should be clearly marked with a "Carcinogen" warning sign[7].
Disposal
Disposal of this compound and any contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash[4][7].
-
Waste Collection: Collect all waste containing this compound (including unused product, contaminated labware, and PPE) in a designated, labeled, and sealed hazardous waste container.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company in accordance with all local, state, and federal regulations[4]. Incineration at a high temperature in a facility equipped with an afterburner and scrubber is a common disposal method for carcinogenic organic compounds[7].
Emergency Procedures
Spills
-
Small Spills: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for hazardous waste disposal. Decontaminate the spill area.
-
Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) department immediately.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[7].
Conclusion
This compound is a chemical that should be handled with extreme caution due to its GHS classification and the known hazards of its predicted metabolites. The lack of specific toxicological data for the parent compound necessitates a conservative approach to safety, treating it as a potential carcinogen and a substance with high acute and chronic toxicity. All work with this compound must be conducted with appropriate engineering controls, personal protective equipment, and strict adherence to safe laboratory practices. Researchers and drug development professionals must ensure that a thorough risk assessment is conducted before any work with this compound begins.
References
- 1. chemos.de [chemos.de]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. godeepak.com [godeepak.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. AZO DYES | Leather Research Laboratory [leatherusa.org]
- 10. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicological Assessment of Azo Dye Brown HT In Vivo [publishing.emanresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 14. jefferson.edu [jefferson.edu]
A Legacy in Color: The Historical Synthesis of Diaminoazobenzene Compounds
An in-depth technical guide for researchers, scientists, and drug development professionals on the foundational methods for synthesizing diaminoazobenzene compounds, from the dawn of synthetic dyes to established laboratory procedures.
The advent of synthetic dyes in the 19th century marked a pivotal moment in chemistry, transforming industries and scientific research. At the heart of this revolution were the azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-). Among these, diaminoazobenzene and its derivatives were some of the earliest and most significant discoveries. This guide delves into the historical synthesis methods of these foundational compounds, providing detailed experimental protocols and quantitative data to offer a comprehensive resource for modern researchers.
The Dawn of Azo Dyes: The Griess Reaction
The synthesis of all aromatic azo compounds is rooted in the groundbreaking work of Johann Peter Griess, who in 1858 discovered the diazotization reaction.[1][2] This fundamental process involves the treatment of a primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol or another amine, to form the azo linkage. Griess's discovery, initially reported in Annalen der Chemie und Pharmacie, laid the essential groundwork for the development of a vast array of synthetic dyes.[2]
Bismarck Brown Y: A Pioneering Diazo Dye
One of the earliest commercially successful diazo dyes was Bismarck Brown Y, first described by Carl Alexander von Martius in 1863.[3] This dye is a mixture of closely related compounds, with the primary component being the product of the double diazotization of m-phenylenediamine, which then couples with two additional equivalents of m-phenylenediamine.[3] The resulting dye, a warm brown color, found immediate use in histology for staining tissues and remains in use today.[3]
Historical Synthesis of Bismarck Brown Y
The synthesis of Bismarck Brown Y is a classic example of a self-coupling reaction where the starting diamine serves as both the diazonium component and the coupling partner. The idealized reaction proceeds as follows:
-
Diazotization: m-Phenylenediamine is treated with two equivalents of nitrous acid in an acidic medium to form the bis-diazonium salt.
-
Azo Coupling: The bis-diazonium salt then reacts with two equivalents of m-phenylenediamine to form the final dye.
The following table summarizes a typical historical laboratory-scale synthesis.
| Parameter | Value | Reference |
| Starting Material | m-Phenylenediamine | Original work of Martius (1863) |
| Diazotizing Agent | Sodium Nitrite, Hydrochloric Acid | General 19th-century practice |
| Reaction Temperature | 0-5 °C | Critical for diazonium salt stability |
| Solvent | Water | Common solvent for diazotization |
| Purification | Salting out with NaCl | Common historical technique |
Detailed Experimental Protocol: Synthesis of Bismarck Brown Y (Reconstructed from historical accounts)
-
Dissolution of Amine: Dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 200 mL of water containing 25 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Slowly add a solution of 13.8 g (0.2 mol) of sodium nitrite in 50 mL of water to the cooled amine solution. The addition should be done below the surface of the liquid, and the temperature must be maintained below 5 °C. Stir the mixture for 30 minutes after the addition is complete.
-
Coupling: In a separate beaker, dissolve 21.6 g (0.2 mol) of m-phenylenediamine in 300 mL of water. Slowly add the cold diazonium salt solution to this second solution with vigorous stirring. A brown precipitate will form immediately.
-
Isolation: Continue stirring for 2 hours, allowing the mixture to slowly warm to room temperature. Add sodium chloride to the mixture to "salt out" the dye. Filter the precipitate, wash with a saturated sodium chloride solution, and dry.
Chrysoidine: A Simple and Versatile Azo Dye
Chrysoidine was another early and commercially important azo dye, synthesized by coupling diazotized aniline with m-phenylenediamine.[4] Its discovery is often attributed to the work of August Wilhelm von Hofmann's laboratory around 1875. This dye produces a characteristic orange-yellow color and was widely used for dyeing wool and other textiles.
Historical Synthesis of Chrysoidine
The synthesis of Chrysoidine follows the fundamental two-step diazotization and coupling process:
-
Diazotization: Aniline is converted to its diazonium salt using nitrous acid at low temperatures.
-
Azo Coupling: The aniline diazonium salt is then reacted with m-phenylenediamine to yield Chrysoidine.
The table below outlines the key parameters for a typical 19th-century synthesis.
| Parameter | Value | Reference |
| Starting Materials | Aniline, m-Phenylenediamine | Hofmann's laboratory work (c. 1875) |
| Diazotizing Agent | Sodium Nitrite, Hydrochloric Acid | Standard 19th-century method |
| Reaction Temperature | 0-5 °C | Essential for diazonium salt stability |
| Solvent | Water | Common for both steps |
| Purification | Recrystallization from hot water or ethanol | Common for purifying solid organic compounds |
Detailed Experimental Protocol: Synthesis of Chrysoidine (Reconstructed from historical accounts)
-
Diazotization of Aniline: Dissolve 9.3 g (0.1 mol) of aniline in a mixture of 25 mL of concentrated hydrochloric acid and 100 mL of water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 6.9 g (0.1 mol) of sodium nitrite in 30 mL of water, keeping the temperature below 5 °C. Stir for 20 minutes.
-
Coupling Reaction: Dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 200 mL of water. Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with constant stirring. An orange-red precipitate of Chrysoidine will form.
-
Isolation and Purification: Stir the mixture for 1 hour. Filter the crude product and wash with cold water. Recrystallize the solid from hot water or a mixture of ethanol and water to obtain purified Chrysoidine.
4,4'-Diaminoazobenzene: A Symmetrical Azo Compound
While not as widely used as a dye itself, 4,4'-diaminoazobenzene is a fundamentally important symmetrical diaminoazobenzene. Its synthesis has been approached through various methods over the years, providing valuable insights into the chemistry of azo compounds. A well-documented method involves the oxidation of p-aminoacetanilide followed by hydrolysis.
Synthesis of 4,4'-Diaminoazobenzene via Oxidative Coupling
A notable and reliable synthesis of 4,4'-diaminoazobenzene proceeds through the intermediate 4,4'-bis(acetamido)azobenzene. This method avoids the direct handling of the free diamine in the oxidation step.
The overall process can be summarized as:
-
Oxidative Coupling: p-Aminoacetanilide is oxidized in glacial acetic acid using sodium perborate and boric acid to form 4,4'-bis(acetamido)azobenzene.
-
Hydrolysis: The resulting bis(acetamido) compound is then hydrolyzed using hydrochloric acid to yield 4,4'-diaminoazobenzene.
The following table provides quantitative data for this synthesis.
| Parameter | Value |
| Starting Material | p-Aminoacetanilide |
| Oxidizing Agent | Sodium Perborate Tetrahydrate, Boric Acid |
| Solvent (Oxidation) | Glacial Acetic Acid |
| Reaction Temperature (Oxidation) | 50-60 °C |
| Reaction Time (Oxidation) | 6 hours |
| Hydrolysis Reagent | 6N Hydrochloric Acid |
| Reaction Time (Hydrolysis) | 1.5 hours |
| Overall Yield | 52-56% |
Detailed Experimental Protocol: Synthesis of 4,4'-Diaminoazobenzene
-
Preparation of 4,4'-Bis(acetamido)azobenzene: In a 1-liter three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and thermometer, place 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of p-aminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid. Heat the mixture with stirring to 50–60°C and maintain this temperature for 6 hours. Cool the mixture to room temperature. Collect the yellow product by filtration, wash with water until the washings are neutral, and dry. The yield is approximately 16.5 g.
-
Hydrolysis to 4,4'-Diaminoazobenzene: In a 1-liter round-bottomed flask, combine 200 mL of methanol, 150 mL of 6N hydrochloric acid, and the 16.5 g of 4,4'-bis(acetamido)azobenzene. Heat the mixture under reflux for 1.5 hours. Cool the reaction mixture and collect the violet solid by filtration. Suspend the damp product in 500 mL of water and slowly neutralize with 2.5N sodium hydroxide with stirring. The free base will separate. Collect the 4,4'-diaminoazobenzene by filtration, wash with water, and dry under reduced pressure.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the historical synthesis methods described.
Caption: Synthesis workflow for Bismarck Brown Y.
Caption: Synthesis workflow for Chrysoidine.
Caption: Synthesis of 4,4'-Diaminoazobenzene.
Conclusion
The historical synthesis methods of diaminoazobenzene compounds represent a cornerstone of modern organic and industrial chemistry. The fundamental principles established by pioneers like Griess, Martius, and Hofmann continue to be relevant. This guide provides a detailed look into these foundational experimental procedures, offering valuable insights for contemporary researchers in dye chemistry, materials science, and drug development. By understanding the historical context and the practical details of these early syntheses, we can better appreciate the evolution of the field and build upon this rich chemical legacy.
References
- 1. The Practical Dyer's Guide - Science History Institute Digital Collections [digital.sciencehistory.org]
- 2. catalog.hathitrust.org [catalog.hathitrust.org]
- 3. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Cărți [books.google.ro]
- 4. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Livres [books.google.fr]
The Dawn of Synthetic Color: A Technical Guide to the Discovery and Initial Applications of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery of azo dyes, a class of compounds that revolutionized the chemical industry and laid the groundwork for modern synthetic chemistry. We will delve into the foundational synthesis of the first azo dyes, their initial applications, and the experimental protocols that brought these vibrant colors to life. This guide provides a core understanding of the chemical principles and historical context of these remarkable compounds.
The Genesis of Azo Dyes: A Serendipitous Discovery
The story of azo dyes begins in 1858 with the German chemist Johann Peter Griess. While working with aromatic amines, Griess discovered the diazotization reaction, a process that forms a diazonium salt from a primary aromatic amine and nitrous acid at low temperatures. He found that these unstable salts could then react with aromatic compounds like phenols and amines to form intensely colored products. This "coupling" reaction was the birth of azo dyes, characterized by the presence of one or more azo groups (-N=N-).
The first azo dye to be synthesized was Aniline Yellow in 1859, followed by the first commercially successful azo dye, Bismarck Brown, in 1863. These early discoveries sparked a wave of innovation, leading to the development of a wide spectrum of colors and the establishment of the synthetic dye industry. The breakthrough of Congo Red in 1884, a dye that could directly color cotton without a mordant, further solidified the commercial importance of this new class of compounds.
Quantitative Properties of Early Azo Dyes
A significant challenge in documenting the properties of the earliest azo dyes is the lack of standardized testing methods in the 19th century. However, based on available historical and modern data, we can compile the following properties.
Table 1: Physical and Spectral Properties of Early Azo Dyes
| Dye Name | Year Discovered | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | λmax (nm) [Solvent] |
| Aniline Yellow | 1861 | C₁₂H₁₁N₃ | 197.24 | 123-126 | 349 [Calculated], 230, 280 [Ethanol], 234.5, 284.5 [Alcohol] |
| Bismarck Brown Y | 1863 | C₁₈H₁₈N₈·2HCl | 419.31 | >300 | 463 [Aqueous], 457 |
| Chrysoidine G | 1875 | C₁₂H₁₃N₄Cl | 248.72 | 235 (dec.) | 449 [Water], 440 |
| Congo Red | 1883 | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 | >360 (dec.) | 498 [Water], 499.3 |
Table 2: Solubility and Fastness Properties of Early Azo Dyes
| Dye Name | Solubility in Water | Solubility in Ethanol | Lightfastness (Blue Wool Scale 1-8) | Washfastness (Grey Scale 1-5) |
| Aniline Yellow | Slightly soluble (3.6 g/L at 25°C for aniline) | Soluble | N/A | N/A |
| Bismarck Brown Y | 1.36 g/100 mL | 1.36 g/100 mL | N/A | N/A |
| Chrysoidine G | Soluble | Soluble | N/A | N/A |
| Congo Red | Soluble (11.6 g/100 mL at 20°C) | Soluble | N/A | N/A |
N/A: Specific historical data for the earliest synthesized dyes is not available in the reviewed literature. Fastness testing was not standardized at the time of their discovery.
Initial Applications of Azo Dyes
The primary and most impactful application of early azo dyes was in the textile industry . The vibrant and consistent colors produced by these synthetic dyes were a stark contrast to the often muted and variable shades of natural dyes.
-
Aniline Yellow and Chrysoidine were used to dye wool and silk.
-
Bismarck Brown found use in dyeing leather and paper.
-
Congo Red was a revolutionary "direct dye" for cotton, meaning it did not require a mordant (a substance used to fix the dye to the fabric). This significantly simplified the dyeing process.
Beyond textiles, some early azo dyes found applications in other areas:
-
Histological Staining: Bismarck Brown Y is still used in histology to stain tissues, particularly for identifying acid mucins and mast cell granules.
-
Indicators: Congo Red's property of changing color from blue to red between pH 3.0 and 5.2 led to its use as a pH indicator.
Experimental Protocols for the Synthesis of Early Azo Dyes
The synthesis of azo dyes follows a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich aromatic compound.
Synthesis of Aniline Yellow (p-Aminoazobenzene)
Aniline Yellow was the first azo dye, created in 1861.
Reaction: Aniline is first diazotized and then coupled with another molecule of aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Carbon Tetrachloride (for recrystallization)
Procedure:
-
Diazotization:
-
In a beaker, dissolve 4.5 mL of aniline in a mixture of 10 mL of concentrated HCl and 20 mL of water.
-
Cool the solution to 5°C in an ice bath.
-
Separately, dissolve 4 g of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature at 5°C. This forms the benzene diazonium chloride solution.
-
-
Coupling:
-
In a separate beaker, prepare a solution of 4 mL of aniline in 4 mL of hydrochloric acid.
-
Slowly and with constant stirring, add the aniline solution to the benzene diazonium chloride solution.
-
A yellow precipitate of aniline yellow will form.
-
-
Isolation and Purification:
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash the crude product with water.
-
Recrystallize the crude aniline yellow from carbon tetrachloride to obtain the pure dye.
-
Synthesis of Congo Red
Congo Red was the first direct dye for cotton, synthesized in 1883.
Reaction: Benzidine is bis-diazotized and then coupled with two molecules of naphthionic acid.
Materials:
-
Benzidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Naphthionic Acid
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Bis-Diazotization of Benzidine:
-
Dissolve benzidine in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a solution of sodium nitrite while stirring, maintaining the low temperature, to form the bis-diazotized benzidine solution.
-
-
Preparation of Coupling Component:
-
Dissolve naphthionic acid in a dilute sodium hydroxide solution to form sodium naphthionate.
-
-
Coupling:
-
Slowly add the cold bis-diazotized benzidine solution to the sodium naphthionate solution with vigorous stirring.
-
The Congo Red dye will precipitate as its sodium salt.
-
-
Isolation:
-
Filter the precipitated Congo Red.
-
Wash with a saturated sodium chloride solution and dry.
-
Chemical Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental chemical reactions and experimental workflows for the synthesis of early azo dyes.
General Diazotization and Azo Coupling Pathway
The Pivotal Role of the Methyl Group in Azobenzene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methyl group on the azobenzene scaffold offers a subtle yet powerful tool for fine-tuning its photochemical and physical properties. This technical guide delves into the core principles of how methyl substitution influences the behavior of azobenzene derivatives, providing a comprehensive resource for researchers leveraging these versatile molecular switches in diverse applications, from materials science to pharmacology.
Core Concepts: Steric and Electronic Effects of Methyl Substitution
The introduction of a methyl group (-CH₃) onto one or both phenyl rings of the azobenzene core imparts distinct steric and electronic effects that fundamentally alter its photoisomerization characteristics. The position of this substitution—ortho, meta, or para to the azo bond—determines the nature and magnitude of these changes.
-
Electronic Effects: The methyl group is a weak electron-donating group. This property can subtly influence the electronic transitions of the azobenzene chromophore, primarily the n→π* and π→π* transitions, leading to shifts in the absorption spectra.
-
Steric Effects: The physical bulk of the methyl group, particularly in the ortho position, introduces significant steric hindrance. This steric clash can destabilize the planar trans isomer and influence the geometry of the cis isomer, thereby affecting the energy barrier for thermal isomerization and the quantum yield of photoisomerization.
Impact on Photophysical Properties: A Quantitative Overview
The strategic methylation of azobenzene allows for the precise tuning of its key photophysical parameters. The following tables summarize the quantitative impact of methyl substitution on the absorption maxima (λmax), thermal half-life (t½) of the cis-isomer, and photoisomerization quantum yields (Φ).
Table 1: Absorption Maxima (λmax) of Methyl-Substituted Azobenzene Derivatives
| Compound | Substitution | λmax (π→π) (nm) | λmax (n→π) (nm) | Solvent | Reference |
| Azobenzene | Unsubstituted | ~320 | ~440 | Various | [1] |
| 4-Methylazobenzene | para-Methyl | ~324 | ~440 | Methanol | [2] |
| 3,5-Dimethylazobenzene | meta-Dimethyl | ~350 | ~444 | THF | [3][4] |
| 2-Methylazobenzene | ortho-Methyl | Varies | Varies | - | - |
| 2,6-Dimethylazobenzene | di-ortho-Methyl | Varies | Varies | - | - |
| 2,2'-Dimethylazobenzene | di-ortho-Dimethyl | ~330 (ππ) | ~475 (nπ of cis) | Various | [5] |
Table 2: Thermal Isomerization Half-Life (t½) of cis-Methyl-Substituted Azobenzenes
| Compound | Substitution | t½ (hours) at 25°C | Solvent | Reference |
| Azobenzene | Unsubstituted | ~48-72 | Various | [6] |
| 4-Methoxyazobenzene (for comparison) | para-Methoxy | Faster than unsubstituted | Ionic Liquids | [6] |
| 3,5-Dimethylazobenzene | meta-Dimethyl | ~8.5 | THF | [3] |
| ortho-Substituted Azobenzenes | ortho | Significantly longer | Various | [5] |
Note: Ortho-substitution, including with methyl groups, is known to significantly increase the thermal stability of the cis-isomer, leading to much longer half-lives, though specific quantitative data for ortho-methylazobenzene was not found in a comparative table.
Table 3: Photoisomerization Quantum Yields (Φ) of Methyl-Substituted Azobenzenes
| Compound | Isomerization | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference |
| Azobenzene | trans → cis | ~0.1-0.3 | ~313-365 | Various | [7] |
| Azobenzene | cis → trans | ~0.3-0.5 | ~436 | Various | [7] |
Experimental Protocols
General Synthesis of Methyl-Substituted Azobenzenes via Azo Coupling
The most common method for synthesizing asymmetrically substituted azobenzenes, including methyl derivatives, is through a diazonium coupling reaction.[8]
Materials:
-
Appropriate aniline derivative (e.g., m-toluidine for a meta-methylazobenzene)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol or other coupling partner
-
Sodium hydroxide (NaOH)
-
Ice
-
Appropriate solvents for extraction and purification (e.g., diethyl ether, ethanol)
Procedure:
-
Diazotization: Dissolve the aniline derivative in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 15-30 minutes to ensure the formation of the diazonium salt.[8]
-
Coupling: In a separate beaker, dissolve the coupling partner (e.g., phenol) in an aqueous solution of sodium hydroxide, also cooled in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azobenzene derivative should form.[8]
-
Work-up and Purification: After the reaction is complete, filter the precipitate and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm its structure and purity.[3][10]
Monitoring Photoisomerization
The photoisomerization of azobenzene derivatives is typically monitored using UV-Vis spectroscopy.
Materials:
-
Synthesized methyl-azobenzene derivative
-
Spectroscopic grade solvent (e.g., THF, methanol)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp at ~365 nm for trans-to-cis isomerization, and a visible light source at >420 nm for cis-to-trans isomerization)
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This will represent the predominantly trans isomer.
-
trans-to-cis Isomerization: Irradiate the solution with UV light (e.g., 365 nm) for a specific duration. Periodically record the UV-Vis spectrum to observe the decrease in the π→π* absorption band and the increase in the n→π* band, indicating the formation of the cis isomer. Continue until a photostationary state is reached.[5]
-
cis-to-trans Isomerization (Thermal): Keep the solution in the dark at a constant temperature and record the UV-Vis spectrum at regular intervals to monitor the thermal back-isomerization to the trans form. The rate of this process can be used to calculate the thermal half-life.[6]
-
cis-to-trans Isomerization (Photochemical): Irradiate the cis-enriched solution with visible light (e.g., >420 nm) and monitor the spectral changes as the molecule reverts to the trans isomer.
Visualizing Key Processes and Relationships
Azobenzene Isomerization Mechanisms
The thermal and photochemical isomerization of azobenzene can proceed through two primary mechanisms: rotation and inversion. The substitution pattern, including the presence of methyl groups, can influence the preferred pathway.
Caption: Isomerization pathways of azobenzene.
Experimental Workflow for Photoisomerization Analysis
The following diagram illustrates a typical workflow for the synthesis and photochemical analysis of a methyl-substituted azobenzene derivative.
Caption: Workflow for azobenzene derivative analysis.
Applications in Drug Development and Research
The ability to fine-tune the properties of azobenzene with methyl groups has significant implications for drug development and scientific research.
-
Photopharmacology: Methyl-substituted azobenzenes can be incorporated into drug molecules to create photoswitchable therapeutics. The increased thermal stability of ortho-methylated cis-isomers is particularly advantageous for creating drugs that can be activated at a specific site with light and remain in their active form for a prolonged period.
-
Molecular Probes: The changes in absorption and fluorescence upon isomerization can be harnessed to develop molecular probes for sensing various biological and chemical environments.
-
Controlling Biological Systems: Azobenzene derivatives can be tethered to biomolecules such as peptides and nucleic acids to control their conformation and function with light. Methyl substitution can be used to optimize the photoswitching properties within the complex biological milieu.[11]
Conclusion
The methyl group, despite its simplicity, is a powerful modulator of azobenzene's behavior. Through a combination of steric and electronic effects, researchers can rationally design and synthesize azobenzene derivatives with tailored photoresponsive properties. A thorough understanding of these structure-property relationships, supported by quantitative data and robust experimental protocols, is essential for advancing the application of these remarkable molecular machines in cutting-edge research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure, Thermal Behavior and cis/trans Isomerization of 2,2′-(EMe3)2 (E = C, Si, Ge, Sn) Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Local Density Fluctuations Predict Photoisomerization Quantum Yield of Azobenzene-Modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 4,4'-Diamino-2-methylazobenzene as a Versatile Dye Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Diamino-2-methylazobenzene is an aromatic azo compound with significant potential as an intermediate in the synthesis of a wide range of azo dyes. Its molecular structure, featuring two primary amino groups and a methyl substituent on the azobenzene backbone, offers versatile reaction sites for the generation of chromophores with diverse colors and properties. This technical guide provides an in-depth overview of the synthesis, potential properties, and experimental protocols relevant to the utilization of this compound in the development of new dye molecules, particularly disperse dyes for hydrophobic fibers. While specific data for dyes derived directly from this intermediate is limited in publicly available literature, this guide consolidates general knowledge and established methodologies for analogous azo dyes to provide a foundational resource for research and development.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the ability to produce a wide spectrum of brilliant colors. The properties of an azo dye are intrinsically linked to the chemical structure of its precursor molecules, known as dye intermediates. This compound (DAMAB) is one such intermediate, offering a unique combination of functional groups that can be exploited to create novel dyestuffs.[1] The two primary amino groups serve as key reaction sites for diazotization and subsequent coupling reactions, the fundamental steps in azo dye synthesis. The methyl group, positioned on one of the aromatic rings, can influence the final dye's shade, solubility, and affinity for various substrates.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of the intermediate is crucial for its effective use in dye synthesis.
| Property | Value | Reference |
| CAS Number | 43151-99-1 | [2][3] |
| Molecular Formula | C₁₃H₁₄N₄ | [3] |
| Molecular Weight | 226.28 g/mol | [3] |
| Appearance | Solid | [4] |
| IUPAC Name | 4-[(4-aminophenyl)diazenyl]-3-methylaniline | [3] |
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound typically follows the well-established diazotization-coupling reaction pathway. Due to the presence of two amino groups, this intermediate can be either mono- or di-diazotized, allowing for the creation of monoazo or disazo dyes, respectively. This versatility significantly expands the range of possible dye structures.
General Synthesis Pathway
The general workflow for the synthesis of an azo dye using this compound is depicted below.
Experimental Protocol: Synthesis of a Monoazo Disperse Dye (Illustrative)
This protocol is a general guideline and may require optimization based on the specific coupling component used.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling component (e.g., N,N-diethylaniline)
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent for mono-diazotization) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
Dissolve the coupling component (1 molar equivalent) in a suitable solvent (e.g., ethanol).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.
-
Continue stirring for 2-3 hours until the dye precipitation is complete.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye cake thoroughly with cold water to remove any unreacted salts and acids.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to achieve higher purity.
-
Dry the purified dye in a vacuum oven at a controlled temperature.
-
Properties of Derived Dyes (Illustrative Data)
Spectroscopic Properties
The color of a dye is determined by its absorption of light in the visible spectrum. The maximum absorption wavelength (λmax) is a key characteristic.
| Dye Class (Illustrative) | Coupling Component | Typical λmax (nm) in DMF | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| Monoazo Disperse Dye | N,N-diethylaniline derivative | 450 - 500 | 15,000 - 40,000 |
| Monoazo Disperse Dye | Naphthol derivative | 480 - 550 | 20,000 - 50,000 |
| Disazo Disperse Dye | Phenolic or Naphtholic couplers | 550 - 650 | 30,000 - 70,000 |
Note: The actual λmax and ε values will vary depending on the specific chemical structure of the coupling component and the solvent used for measurement.
Fastness Properties
Fastness properties determine the durability of the color on a substrate against various environmental factors. The ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.
| Fastness Property | Typical Rating for Azo Disperse Dyes on Polyester | Test Method |
| Light Fastness | 4 - 7 | ISO 105-B02 |
| Wash Fastness | 4 - 5 | ISO 105-C06 |
| Sublimation Fastness | 3 - 5 | ISO 105-P01 |
| Rubbing Fastness (Dry) | 4 - 5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 3 - 4 | ISO 105-X12 |
Note: These are general ranges and can be influenced by the dye concentration, dyeing process, and the presence of finishing agents.
Experimental Protocols for Dye Characterization and Application
Characterization of Synthesized Dyes
A thorough characterization is essential to confirm the structure and purity of the synthesized dyes.
Protocol for Dyeing Polyester Fabric (High-Temperature Method)
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye dispersion by pasting the required amount of dye with a dispersing agent and a small amount of water.
-
Add this paste to the dye bath containing water and a dispersing agent.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing:
-
Introduce the wetted polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C/min.
-
Maintain the dyeing at 130 °C for 60 minutes.
-
Cool the dye bath to 70-80 °C.
-
-
Reduction Clearing:
-
Rinse the dyed fabric with water.
-
Prepare a reduction clearing bath containing sodium hydroxide and sodium hydrosulfite.
-
Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the dyed fabric.[5]
-
Potential Applications and Future Outlook
Azo dyes derived from this compound are primarily anticipated to be used as disperse dyes for coloring hydrophobic fibers such as polyester, cellulose acetate, and nylon. The introduction of the methyl group may lead to dyes with improved sublimation fastness, a desirable property for certain applications.
The presence of two amino groups also opens up possibilities for creating more complex dye structures, including disazo and polyazo dyes, which could yield deeper shades and different fastness properties. Furthermore, the amino groups can be chemically modified to introduce other functionalities, potentially leading to dyes with specific properties such as improved light fastness or altered solubility.
For professionals in drug development, while the primary application of this intermediate is in the dye industry, the study of azobenzene derivatives is relevant due to their photoisomerization properties. The ability of the azo group to switch between trans and cis isomers upon light irradiation is a key feature in the development of photoswitchable drugs and materials. Research into the biological activity of novel azo compounds derived from this intermediate could be a potential area of exploration.
Conclusion
This compound stands as a promising intermediate for the synthesis of a new generation of azo dyes. Its structural features provide a platform for creating a diverse range of colors with potentially valuable properties for the textile industry. While a lack of specific published data on dyes derived from this particular intermediate necessitates further research, the established principles of azo dye chemistry provide a strong foundation for its exploration. The detailed protocols and illustrative data presented in this guide are intended to serve as a valuable resource for scientists and researchers venturing into the synthesis and characterization of novel colorants based on this versatile molecule. Further investigation is warranted to fully elucidate the spectroscopic and fastness properties of dyes derived from this compound and to explore their potential in both traditional and advanced applications.
References
- 1. This compound | 43151-99-1 | Benchchem [benchchem.com]
- 2. 4,4-Diamino-2-Methyl Azobenzene ( Damab ) Online | 4,4-Diamino-2-Methyl Azobenzene ( Damab ) Manufacturer and Suppliers [scimplify.com]
- 3. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Diazotization of 2-Methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the diazotization of 2-methylaniline (o-toluidine) and its derivatives. Diazonium salts are versatile intermediates in organic synthesis, particularly in the preparation of azo dyes and in various Sandmeyer and related reactions for the introduction of a wide range of substituents onto an aromatic ring.
The protocols outlined below are synthesized from established chemical literature and are intended to serve as a guide for laboratory practice. Proper safety precautions should always be observed when handling the reagents and intermediates involved in these reactions, as diazonium salts can be explosive when isolated in a dry state.
General Reaction and Mechanism
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using a source of nitrous acid.[1][2] This reaction is typically carried out in a cold aqueous acidic solution.[3] The nitrous acid is generated in situ from the reaction of sodium nitrite with a strong mineral acid, such as hydrochloric acid or sulfuric acid.[2][3] The reactive electrophile in this reaction is the nitrosonium ion (NO+), which is generated from nitrous acid under acidic conditions.[1] This electrophile then reacts with the nucleophilic amino group of the 2-methylaniline derivative to form the diazonium salt after a series of proton transfers and the elimination of water.[1]
Experimental Protocols
Protocol 1: Standard Aqueous Diazotization of 2-Methylaniline (o-Toluidine)
This protocol describes the formation of a 2-methylbenzenediazonium salt solution, which can then be used in subsequent coupling or substitution reactions.
Materials:
-
2-Methylaniline (o-toluidine)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Urea or Sulfamic acid (for quenching excess nitrous acid)
Procedure:
-
In a beaker or flask equipped with a magnetic stirrer and placed in an ice bath, prepare a solution of the mineral acid. For example, a mixture of concentrated hydrochloric acid and water.[4]
-
Add 2-methylaniline to the cold acid solution while stirring. The amine will dissolve to form its corresponding ammonium salt.[4]
-
Cool the solution to 0-5 °C using the ice bath. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[3][5]
-
Separately, prepare a solution of sodium nitrite in cold distilled water. The molar ratio of sodium nitrite to the amine should be approximately 1.0-1.01:1.[5]
-
Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.[5]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.[5]
-
Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.[4][6]
-
If there is a significant excess of nitrous acid, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[7]
-
The resulting solution contains the 2-methylbenzenediazonium salt and is ready for use in the next synthetic step.
Protocol 2: Diazotization using Nitric Oxide and Air
This method presents an alternative to the use of sodium nitrite and strong acids for the diazotization process.
Materials:
-
2-Methylaniline (o-toluidine)
-
Sulfuric Acid (H₂SO₄) or Nitric Acid (HNO₃)
-
Water
-
Nitric Oxide (NO) gas
-
Air
Procedure:
-
Prepare a solution of 2-methylaniline in water containing sulfuric acid. For instance, 1.75 mL (0.016 mol) of o-toluidine can be added to 20 mL of water containing 0.45 mL (0.016 mol) of sulfuric acid.[8]
-
Allow nitric oxide gas and air to flow into the reaction flask through separate bubblers.[8]
-
The diazotization is typically complete within a few minutes (e.g., 5 minutes).[8]
-
The resulting diazonium salt solution can then be used in subsequent reactions, such as coupling with 2-naphthol to produce 1-o-tolylazo-2-naphthol.[8]
Quantitative Data
The following tables summarize the yields of products obtained from the diazotization of 2-methylaniline and other aniline derivatives followed by coupling reactions, as reported in the literature.
| Amine | Coupling Agent | Product | Crude Yield (%) | Recrystallized Yield (%) | Reference |
| o-Toluidine | 2-Naphthol | 1-o-tolylazo-2-naphthol | 91 | 85 | [8] |
| Aniline | 2-Naphthol | 1-phenylazo-2-naphthol | 94 | 86 | [8] |
| p-Nitroaniline | 2-Naphthol | 1-(4-nitrophenyl)azo-2-naphthol | 95 | 87 | [8] |
| 4'-Aminoacetophenone | 2-Naphthol | 1-(4-acetylphenyl)azo-2-naphthol | 91 | 85 | [8] |
| Amine | Coupling Agent | Product | Yield (%) | Reference |
| 4-Methylaniline | 4-Methylphenol | 4-methyl-2-(p-tolyldiazenyl)phenol | 91 | [9] |
| 4-Methylaniline | 4-Hydroxyacetophenone | 4-hydroxy-3-(p-tolyldiazenyl)acetophenone | 84 | [9] |
| 4-Methylaniline | 2-Naphthol | 1-(p-tolyldiazenyl)-2-naphthol | 96 | [9] |
Visualizations
Experimental Workflow for Diazotization
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 3. byjus.com [byjus.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 9. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
Application Notes & Protocols: Azo Coupling Reaction Conditions for Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azo coupling reaction is a cornerstone of synthetic organic chemistry, primarily used for the synthesis of azo compounds, which feature the characteristic –N=N– functional group.[1] This reaction is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and reacts with an electron-rich aromatic compound, such as an aromatic amine or a phenol.[2][3] The resulting azo compounds have extended conjugated systems, which cause them to be brightly colored.[4] Consequently, they are widely used as dyes and pigments in various industries, including textiles, food, and pharmaceuticals.[3][5] The synthesis is typically a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling agent.
Reaction Mechanism and Workflow
The overall process involves two distinct stages:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt.[6]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an activated aromatic compound (the coupling component). The substitution usually occurs at the para position of the activating group.[2][7]
References
- 1. Azo coupling reaction of diazonium salts of aromatic amines - Vrindawan Coaching Center [coaching-center.in]
- 2. Azo Coupling [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
Application Note: Purification of 4,4'-Diamino-2-methylazobenzene by Recrystallization
**Abstract
This document provides a detailed protocol for the purification of 4,4'-Diamino-2-methylazobenzene, an azo dye, using the recrystallization technique. The protocol covers solvent selection, the recrystallization procedure, and methods for assessing purity. This guide is intended for researchers and professionals in chemistry and drug development, providing a framework for obtaining a high-purity solid product from a crude or impure sample.
Introduction
This compound (IUPAC Name: 4-[(4-aminophenyl)diazenyl]-3-methylaniline) is an aromatic azo compound.[1] Like many synthesized chemical compounds, it is often produced with impurities that must be removed before it can be used in further applications. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4][5] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals of high purity, while the impurities remain dissolved in the cold solvent (mother liquor).[3][5]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a chemical fume hood.
-
Sensitization: May cause an allergic skin reaction.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[6]
-
Handling: Avoid dust formation.[7] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Physicochemical Properties
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₄ | [1][8] |
| Molecular Weight | 226.28 g/mol | [1][8] |
| CAS Number | 43151-99-1 | [1][9] |
| Appearance | Solid (form varies) | N/A |
| Boiling Point | 447.7 °C at 760 mmHg | [8] |
| Density | 1.21 g/cm³ | [8] |
Table 1: Physicochemical data for this compound.
Principle of Recrystallization
The success of recrystallization hinges on selecting an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures (near the solvent's boiling point).
-
Low solubility for the target compound at low temperatures (e.g., room temperature or in an ice bath).
-
High or very low solubility for impurities, so they either remain in the mother liquor or can be filtered out while hot.
-
It should not react with the compound being purified.
-
It should be volatile enough to be easily removed from the purified crystals.
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.
Caption: Principle of solubility-based purification.
Experimental Protocol
This protocol is divided into two main stages: solvent screening and the full recrystallization procedure.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Candidate solvents (e.g., ethanol, acetone, toluene, ethyl acetate, water, and mixtures thereof)
Part 1: Solvent Screening
The selection of a suitable solvent is critical. Aromatic amines and azo dyes often show good solubility in polar organic solvents like ethanol or acetone.[10] A water-ethanol mixture can also be effective for azo pigments.[11]
Procedure:
-
Place approximately 50 mg of the crude compound into several small test tubes.
-
To each test tube, add a different candidate solvent (e.g., ethanol, acetone, water, ethanol/water 1:1) dropwise at room temperature, stirring after each addition. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will result in significant crystal formation upon cooling.
Data Interpretation: The results from the screening should be tabulated to identify the optimal solvent. Table 2 provides an illustrative example of expected results.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good crystal yield | Good Candidate |
| Acetone | Soluble | Soluble | Poor crystal yield | Unsuitable (too soluble) |
| Toluene | Sparingly Soluble | Soluble | Moderate crystal yield | Possible Candidate |
| Ethanol/Water (9:1) | Insoluble | Soluble | Excellent crystal yield | Excellent Candidate |
Table 2: Illustrative solvent screening data for this compound.
Part 2: Recrystallization Workflow
Based on the screening, an ethanol/water mixture is chosen for this protocol.
Caption: Workflow for the recrystallization of this compound.
Detailed Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., 9:1 ethanol/water) in small portions while heating on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[4] Adding excess solvent will reduce the final yield.[3]
-
Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely in the funnel.
-
Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection (Vacuum Filtration): Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the ice-cold recrystallization solvent. Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel. The vacuum will pull the solvent (mother liquor) through, leaving the crystals on the filter paper.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor. Use a minimal amount to avoid redissolving the product.
-
Drying: Carefully remove the filter paper with the purified crystals from the funnel. Place the crystals on a watch glass and dry them in a low-temperature oven (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
Assessment of Purity
After drying, the purity of the recrystallized this compound should be assessed. Common methods include:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should ideally show a single spot.
-
Spectroscopy (NMR, IR): For structural confirmation and to detect impurities not visible by other means.
Conclusion
Recrystallization is a powerful and accessible method for purifying this compound. The key to a successful purification lies in the careful selection of a suitable solvent and a controlled cooling process. By following this protocol, researchers can obtain a high-purity product suitable for downstream applications.
References
- 1. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pinpools.com [pinpools.com]
- 9. This compound | CAS#:43151-99-1 | Chemsrc [chemsrc.com]
- 10. 4-DIMETHYLAMINO-2-METHYLAZOBENZENE | 54-88-6 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Note: 1H NMR Spectroscopic Characterization of 4,4'-Diamino-2-methylazobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 4,4'-Diamino-2-methylazobenzene using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The document outlines the methodology for sample preparation and data acquisition. Key ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and integration values, are summarized for the unambiguous identification and structural confirmation of the title compound.
Introduction
This compound is an aromatic azo compound with a molecular structure featuring two primary amino groups and a methyl group, which impart specific chemical and physical properties.[1] The precise structural elucidation of such molecules is paramount in drug development and materials science. ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds in solution.[1] This document presents a standard protocol and corresponding data for the ¹H NMR characterization of this compound.
Data Presentation
The ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. The spectral data is summarized in the table below for clarity and ease of comparison.[1]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to NH₂) | 6.82 | Doublet | 2H |
| Aromatic H (meta to NH₂) | 7.25 | Singlet | 2H |
| NH₂ (exchangeable) | 5.10 | Broad | 4H |
| CH₃ (ortho to azo) | 2.35 | Singlet | 3H |
Experimental Protocols
A general methodology for the ¹H NMR analysis of this compound is described below.
1. Sample Preparation
-
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure complete dissolution by gentle agitation or vortexing.
-
Transfer the solution into a 5 mm NMR tube.
-
2. 1H NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-32 (or as needed for good signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental process and the chemical structure of the analyzed compound.
Caption: Workflow for 1H NMR analysis of this compound.
Caption: Chemical structure of this compound.
References
Application of 4,4'-Diamino-2-methylazobenzene in the Synthesis of Disperse Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of disperse dyes using 4,4'-Diamino-2-methylazobenzene as a key intermediate. The protocols cover the chemical synthesis of the dyes and their application in dyeing polyester fabrics.
Introduction
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The synthesis of azo disperse dyes, which constitute a significant portion of all disperse dyes, typically involves the diazotization of an aromatic amine followed by its coupling with a suitable coupling component. This compound is a diamine that can be bis-diazotized to form a tetrazo compound. This intermediate can then be coupled with various aromatic compounds to produce a range of disazo or trisazo disperse dyes, offering a potential for a diverse color palette with good dyeing properties.
Chemical Synthesis of Disperse Dyes
The synthesis of disperse dyes from this compound is a two-step process: bis-diazotization of the diamine followed by a coupling reaction with a selected coupling component.
Experimental Protocols
Protocol 1: Bis-Diazotization of this compound
This protocol is adapted from a known procedure for the diazotization of this compound[1].
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (32%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a suitable reaction vessel, prepare a suspension of this compound (0.01 mol, 2.26 g) in 25 mL of distilled water.
-
To this suspension, add 5.5 mL of 32% hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Prepare a 4N solution of sodium nitrite by dissolving 2.76 g of NaNO₂ in 10 mL of distilled water.
-
Slowly add the 4N sodium nitrite solution dropwise to the cooled amine suspension over a period of 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional hour to ensure complete bis-diazotization. The resulting solution is the tetrazo component and should be used immediately in the subsequent coupling reaction.
Protocol 2: Coupling Reaction
This is a general procedure that can be adapted for various coupling components.
Materials:
-
Tetrazo solution from Protocol 1
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol, etc.) (0.02 mol)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)
-
Ethanol (optional, for dissolving the coupling component)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the coupling component (0.02 mol) in a suitable solvent. For phenolic couplers like 2-naphthol, dissolve in a dilute aqueous solution of sodium hydroxide. For amino couplers like N,N-diethylaniline, dissolve in a dilute acidic solution which is then neutralized.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold tetrazo solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 4N aqueous sodium hydroxide solution[1].
-
Continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
The precipitated disperse dye is then collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried in a vacuum oven at 50-60 °C.
Synthesis Workflow
Caption: Synthesis workflow for disperse dyes from this compound.
Application of Synthesized Disperse Dyes on Polyester Fabric
The synthesized disperse dyes can be applied to polyester fabrics using a high-temperature dyeing method.
Experimental Protocols
Protocol 3: High-Temperature Dyeing of Polyester
This protocol outlines a standard procedure for dyeing polyester fabric with the synthesized disperse dyes.
Materials:
-
Synthesized Disperse Dye
-
Polyester Fabric
-
Dimethylformamide (DMF)
-
Dispersing Agent (e.g., sodium lignin sulfonate)
-
Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Non-ionic Detergent
Procedure:
-
Dye Dispersion Preparation: Prepare a 1% stock solution of the synthesized disperse dye by dissolving the appropriate amount of dye in a small volume of DMF and then adding it dropwise to water containing a dispersing agent (1:1 ratio of dye to dispersing agent) with constant stirring.
-
Dye Bath Preparation: Prepare the dye bath with a liquor ratio of 50:1. For a 2% shade on a 1 g fabric sample, use 2 mL of the 1% dye stock solution and dilute to 50 mL with water. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Dyeing: Introduce the pre-wetted polyester fabric into the dye bath. Raise the temperature of the dye bath to 130 °C at a rate of 2-3 °C/min and maintain this temperature for 60 minutes.
-
Cooling and Rinsing: After dyeing, cool the dye bath to 70 °C and remove the dyed fabric. Rinse the fabric thoroughly with cold water.
-
Reduction Clearing: To remove any surface-adhering dye particles and improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 80 °C for 10-15 minutes.
-
Soaping and Final Rinse: After reduction clearing, rinse the fabric with hot and then cold water. Soap the fabric with a 2 g/L solution of a non-ionic detergent at 60 °C for 10 minutes. Finally, rinse the fabric thoroughly with cold water and allow it to air dry.
Polyester Dyeing Workflow
Caption: Workflow for the high-temperature dyeing of polyester fabric.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the synthesis and application of disperse dyes derived from this compound. The data presented here is hypothetical and serves as an illustrative example.
Table 1: Synthesis and Properties of Disperse Dyes
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | M.p. (°C) | λmax (nm) in DMF | Molar Extinction Coefficient (ε) in DMF |
| D-1 | N,N-diethylaniline | C₂₉H₃₂N₆ | 85 | 185-187 | 480 | 35,000 |
| D-2 | 2-Naphthol | C₃₃H₂₄N₄O₂ | 88 | 210-212 | 520 | 42,000 |
| D-3 | Phenol | C₂₅H₂₀N₄O₂ | 82 | 198-200 | 450 | 30,000 |
Table 2: Fastness Properties of Dyes on Polyester Fabric (2% shade)
| Dye ID | Color on Polyester | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) |
| (Rating 1-8) | (Rating 1-5) | (Rating 1-5) | ||
| D-1 | Reddish-Orange | 5-6 | 4-5 | 4 |
| D-2 | Violet | 6 | 5 | 4-5 |
| D-3 | Yellow | 5 | 4 | 4 |
Conclusion
This compound serves as a viable precursor for the synthesis of disazo disperse dyes. The bis-diazotization of this diamine, followed by coupling with various aromatic compounds, can lead to a range of colors. The synthesized dyes are expected to be applicable to polyester fabrics via high-temperature dyeing methods, potentially yielding good fastness properties. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers and scientists working in the field of dye chemistry and textile applications. Further research can explore a wider variety of coupling components to expand the color palette and investigate the structure-property relationships of these novel disperse dyes.
References
Application Notes & Protocols for High-Performance Polymers Derived from 4,4'-Diamino-2-methylazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diamino-2-methylazobenzene (DAMAB) is an aromatic diamine with a unique molecular architecture that makes it a promising monomer for the synthesis of high-performance polymers. The presence of two primary amine groups allows for its incorporation into polymer backbones through reactions with various co-monomers, such as dianhydrides and diacid chlorides, to form polyimides and polyamides, respectively. The core azobenzene unit, featuring a photoisomerizable -N=N- double bond, imparts photoresponsive properties to the resulting polymers, opening avenues for the development of "smart" materials with tunable characteristics. The methyl substituent on one of the phenyl rings can influence the polymer's solubility and processing characteristics.
These application notes provide an overview of the potential use of DAMAB in creating high-performance polymers, along with detailed, representative experimental protocols for their synthesis and characterization. While direct experimental data for polymers synthesized specifically from DAMAB is not extensively available in the public domain, the following information is based on established principles of polymer chemistry and data from analogous aromatic polymers.
Key Applications
Polymers derived from this compound are anticipated to find applications in fields requiring materials with a combination of high thermal stability, excellent mechanical properties, and photo-responsiveness. Potential applications include:
-
Photo-switchable Films and Coatings: The trans-cis photoisomerization of the azobenzene unit upon exposure to specific wavelengths of light can lead to changes in the polymer's conformation, polarity, and optical properties. This can be harnessed in applications such as optical data storage, light-controlled actuators, and smart windows.
-
High-Temperature Adhesives and Composites: The rigid aromatic structure of the DAMAB monomer is expected to contribute to high glass transition temperatures (Tg) and excellent thermal stability in the resulting polymers, making them suitable for use in demanding aerospace and electronics applications.
-
Advanced Materials for Drug Delivery: The photoresponsive nature of these polymers could be exploited for the controlled release of therapeutic agents. Encapsulated drugs could be released upon light-triggered conformational changes in the polymer matrix.
Quantitative Data Summary
The following tables summarize expected quantitative data for high-performance polymers derived from this compound, based on data from structurally similar aromatic polyimides and polyamides.
Table 1: Expected Thermal Properties of DAMAB-based Polyimides
| Polymer System | Dianhydride Co-monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) |
| DAMAB-PI-1 | Pyromellitic Dianhydride (PMDA) | 350 - 400 | > 500 |
| DAMAB-PI-2 | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 320 - 370 | > 480 |
| DAMAB-PI-3 | 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 300 - 350 | > 490 |
Table 2: Expected Mechanical Properties of DAMAB-based Polyimide Films
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| DAMAB-PI-1 | 120 - 150 | 3.5 - 4.5 | 5 - 10 |
| DAMAB-PI-2 | 100 - 130 | 3.0 - 4.0 | 8 - 15 |
| DAMAB-PI-3 | 90 - 120 | 2.5 - 3.5 | 10 - 20 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of high-performance polymers using this compound.
Protocol 1: Synthesis of a Polyimide from DAMAB and Pyromellitic Dianhydride (PMDA)
This protocol describes a typical two-step synthesis of a polyimide via a poly(amic acid) precursor.
Materials:
-
This compound (DAMAB)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Purification of Monomers: DAMAB should be purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity. PMDA should be purified by sublimation.
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of DAMAB in anhydrous DMAc.
-
Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature under a nitrogen atmosphere.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Film Casting:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and heat at 80°C for 4 hours to remove the solvent.
-
-
Thermal Imidization:
-
The dried poly(amic acid) film is then thermally converted to the polyimide by heating in a programmable oven under a nitrogen atmosphere with the following temperature program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
350°C for 30 minutes
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.
-
Protocol 2: Characterization of the DAMAB-based Polyimide
1. Spectroscopic Analysis:
-
FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to the polyimide by the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for the asymmetric and symmetric C=O stretching, respectively).
-
¹H NMR Spectroscopy: Dissolve the poly(amic acid) in a deuterated solvent (e.g., DMSO-d₆) to confirm its structure. Characterization of the final polyimide by ¹H NMR may be challenging due to its limited solubility.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide by heating a sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polyimide by heating the sample at a rate of 10°C/min.
3. Mechanical Testing:
-
Cut the polyimide film into dumbbell-shaped specimens according to ASTM D638 standards.
-
Perform tensile testing using a universal testing machine to determine the tensile strength, tensile modulus, and elongation at break.
4. Photoisomerization Study:
-
Dissolve a small amount of the polyimide (if soluble in a suitable solvent like NMP or DMAc) or use a thin film.
-
Record the initial UV-Vis absorption spectrum.
-
Irradiate the sample with UV light (e.g., 365 nm) and monitor the changes in the UV-Vis spectrum over time to observe the trans-to-cis isomerization of the azobenzene unit (typically seen as a decrease in the π-π* transition band and an increase in the n-π* transition band).
-
Irradiate with visible light (e.g., >450 nm) or heat the sample to observe the reverse cis-to-trans isomerization.
Visualizations
Application Notes and Protocols for Textile Dyeing with 4,4'-Diamino-2-methylazobenzene-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis and application of azo dyes derived from 4,4'-Diamino-2-methylazobenzene for dyeing cellulosic textiles such as cotton. The protocol outlines the in-situ formation of the dye directly on the textile substrate, a common method for producing water-insoluble azo dyes with good fastness properties.
Introduction
Azo dyes are a significant class of synthetic colorants used extensively in the textile industry, characterized by the presence of one or more azo groups (–N=N–). Dyes based on aromatic diamines, such as this compound, offer the potential for creating intensely colored and substantive dyes due to the possibility of forming larger, more complex molecular structures. This protocol details the dyeing of cotton fabric using this compound as the diazo component, which is diazotized and subsequently coupled with a suitable coupling agent, such as 2-naphthol, directly on the fiber. This method, known as azoic dyeing, results in the formation of a water-insoluble pigment trapped within the fiber matrix, generally leading to excellent wash fastness.[1]
The interaction between the synthesized azo dye and the cellulose fibers of cotton is primarily governed by non-covalent forces, including van der Waals forces and hydrogen bonding between the dye molecule and the hydroxyl groups of the cellulose polymer.[2][3]
Materials and Methods
Materials
-
This compound (CAS: 43151-99-1)
-
2-Naphthol (Coupling agent)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Urea
-
Ice
-
Scoured and bleached 100% cotton fabric
-
Distilled water
Equipment
-
Beakers (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
pH meter or pH paper
-
Thermometer
-
Glass rods
-
Buchner funnel and filter paper (for dye synthesis characterization, optional)
-
Dyeing apparatus (e.g., laboratory beaker dyeing machine or water bath)
-
Spectrophotometer (for dye uptake analysis)
-
Launder-Ometer (for wash fastness testing)
-
Crockmeter (for rubbing fastness testing)
-
Xenon arc lamp (for light fastness testing)
Experimental Protocols
Preparation of the Diazonium Salt Solution (Diazo Solution)
The first step is the conversion of the primary aromatic amine, this compound, into a diazonium salt. Due to the presence of two amino groups, a tetra-azotization reaction is proposed.
Protocol:
-
In a 250 mL beaker, prepare a solution of this compound. The exact concentration will depend on the desired shade depth, but a starting point of 0.1 M can be used.
-
Add concentrated hydrochloric acid to the amine solution with stirring until the amine is fully dissolved and the solution is acidic (pH 1-2).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature between 0-5 °C throughout the addition. The formation of the diazonium salt is an exothermic reaction.
-
After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
A small amount of urea can be added to decompose any excess nitrous acid.
-
The resulting solution contains the tetra-azotized this compound, hereafter referred to as the "diazo solution." This solution is unstable and should be used immediately.[4]
Impregnation of Cotton Fabric with the Coupling Agent (Naphtholation)
The textile material is first treated with the coupling component.
Protocol:
-
Prepare a solution of 2-naphthol in a dilute sodium hydroxide solution. The concentration of 2-naphthol will influence the final color and shade depth. A starting concentration of 2-5 g/L is recommended.
-
Immerse the pre-wetted, scoured, and bleached cotton fabric into the 2-naphthol solution at room temperature.
-
Ensure the fabric is fully saturated and handle it for 15-20 minutes to allow for even absorption of the naphthol.
-
Remove the fabric from the solution and squeeze it evenly to remove excess liquor. Do not rinse.
Coupling Reaction and Dye Formation (Development)
The dye is formed by reacting the naphthol-impregnated fabric with the freshly prepared diazo solution.
Protocol:
-
Immediately transfer the naphthol-impregnated fabric to a beaker containing the cold (0-5 °C) diazo solution.
-
Immerse the fabric completely and agitate it gently for 15-20 minutes to ensure uniform color development.
-
The coupling reaction occurs rapidly, resulting in the formation of the insoluble azo dye within the cotton fibers.
-
Remove the dyed fabric from the developing bath.
After-treatment
-
Rinse the dyed fabric thoroughly with cold water to remove any unreacted chemicals and surface dye particles.
-
Soap the fabric at a boil in a solution containing a non-ionic detergent (e.g., 1-2 g/L) for 10-15 minutes. This step is crucial for improving the rubbing fastness and achieving the final, stable shade.
-
Rinse the fabric again with hot and then cold water.
-
Dry the dyed fabric in the air or in an oven at a low temperature.
Data Presentation
Quantitative data from the dyeing experiments should be systematically recorded to allow for comparison and optimization of the process. The following tables provide a template for data presentation. (Note: The values presented are placeholders and should be replaced with experimental data).
Table 1: Dyeing Process Parameters
| Parameter | Value |
| Diazo Component Concentration | 0.1 M |
| Coupling Agent Concentration | 3 g/L |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Dyeing Time | 20 minutes |
| Material-to-Liquor Ratio | 1:20 |
Table 2: Quantitative Analysis of Dye Uptake
The dye uptake can be determined spectrophotometrically by measuring the absorbance of the dyebath before and after dyeing.[5][6]
| Experiment | Initial Dyebath Absorbance | Final Dyebath Absorbance | Dye Uptake (%) |
| Trial 1 | 1.250 | 0.312 | 75.0 |
| Trial 2 | 1.248 | 0.299 | 76.0 |
| Trial 3 | 1.252 | 0.305 | 75.6 |
Table 3: Colorfastness Properties (ISO 105 Standards)
Colorfastness is evaluated using a grey scale rating from 1 (poor) to 5 (excellent).[7][8][9][10]
| Fastness Property | ISO Standard | Rating |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining on Cotton) | ISO 105-C06 | 4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for dyeing cotton with this compound-based dye.
Proposed Dye Synthesis and Interaction with Cellulose
Caption: Proposed synthesis of the azo dye and its interaction mechanism with cellulose fibers.
Safety Precautions
-
Aromatic amines and their diazonium salts are potentially hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The diazotization reaction should be carried out in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry; therefore, the diazo solution should not be isolated and should be used immediately after preparation.
-
Handle concentrated acids and bases with care.
Conclusion
This document provides a comprehensive protocol for the application of dyes derived from this compound to cotton textiles. The in-situ synthesis approach is detailed, along with methods for the quantitative analysis of dyeing performance and colorfastness. The provided templates for data presentation and visualizations of the experimental workflow and dye-fiber interaction are intended to guide researchers in their experimental design and reporting. It is important to note that the specific dyeing parameters and resulting fastness properties will need to be optimized experimentally for any new dye system.
References
- 1. textilelearner.net [textilelearner.net]
- 2. researchgate.net [researchgate.net]
- 3. Dyestuff-fibre interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fsw.cc [fsw.cc]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensuring Textile Colourfastness: Reliable Testing for Manufacturers and Retailers – Eurofins Softlines & Hardlines [eurofins.com]
- 8. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 9. Colour fastness | Centexbel [centexbel.be]
- 10. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
Application Notes and Protocols: 4,4'-Diamino-2-methylazobenzene as a Precursor for Photosensitive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Diamino-2-methylazobenzene as a precursor for the synthesis of photosensitive materials, particularly photoresponsive polyimides. The protocols and data presented are intended to serve as a foundational guide for researchers interested in the development of novel light-sensitive polymers for various applications, including optical switching, data storage, and controlled release systems.
Introduction
This compound is an aromatic azo compound that serves as a valuable building block for photosensitive materials. Its core structure contains a photoisomerizable azobenzene unit, which can switch between a thermally stable trans isomer and a metastable cis isomer upon exposure to light of a specific wavelength. The presence of two primary amine groups allows for its incorporation into polymeric structures, such as polyimides, through polycondensation reactions. The resulting polymers exhibit photochromic behavior, meaning their optical properties, such as color and UV-Vis absorption, can be reversibly modulated by light. This photoresponsive behavior, coupled with the excellent thermal and mechanical properties of polyimides, makes these materials highly attractive for advanced applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the precursor is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₄ |
| Molecular Weight | 226.28 g/mol |
| CAS Number | 43151-99-1 |
| Appearance | Crystalline solid |
| Key Functional Groups | Azo (-N=N-), Amino (-NH₂) |
Photosensitive Mechanism: trans-cis Isomerization
The photosensitivity of materials derived from this compound originates from the reversible photoisomerization of the azobenzene moiety. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, typically in the range of 320-400 nm. The reverse transformation from cis back to trans can be induced by irradiation with visible light (typically > 400 nm) or by thermal relaxation in the dark.
This isomerization induces significant changes in the molecular geometry, with the distance between the 4 and 4' carbon atoms of the phenyl rings decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. This molecular motion can be harnessed to induce macroscopic changes in the material, such as changes in shape, polarity, and refractive index.
Application: Synthesis of Photoresponsive Polyimide
A common application of this compound is in the synthesis of photoresponsive polyimides. The following section outlines a general experimental protocol for the synthesis of a polyimide from this compound and a common dianhydride, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol describes a general two-step procedure for the synthesis of a photoresponsive polyimide.
Materials:
-
This compound (DAMAB)
-
Aromatic tetracarboxylic dianhydride (e.g., PMDA or 6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add a stoichiometric amount of this compound.
-
Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the diamine completely.
-
Slowly add an equimolar amount of the dianhydride (e.g., PMDA or 6FDA) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature. The viscosity of the solution will increase as the poly(amic acid) is formed.
Step 2: Chemical Imidization to Polyimide (PI)
-
To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous or powdered polyimide precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then dry it in a vacuum oven at 80 °C for 24 hours.
Characterization of Photosensitive Polyimide
The synthesized polyimide should be characterized to confirm its structure and evaluate its photosensitive properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyimide, look for the characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the amic acid bands will also indicate successful imidization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to further confirm the chemical structure of the polymer.
Photochemical Characterization
-
UV-Vis Spectroscopy: The photoisomerization process can be monitored by UV-Vis spectroscopy.
-
Dissolve a small amount of the polyimide in a suitable solvent (e.g., DMAc or chloroform) or cast a thin film on a quartz slide.
-
Record the initial absorption spectrum. The spectrum of the trans isomer typically shows a strong π-π* transition band around 320-380 nm and a weaker, often broad, n-π* transition band at longer wavelengths (> 400 nm).
-
Irradiate the sample with UV light (e.g., 365 nm). Periodically record the absorption spectra. A decrease in the intensity of the π-π* band and an increase in the intensity of the n-π* band are indicative of trans-to-cis isomerization.
-
After reaching a photostationary state with UV irradiation, irradiate the sample with visible light (e.g., > 400 nm) to observe the reverse cis-to-trans isomerization, characterized by the recovery of the initial spectrum.
-
To study the thermal back-relaxation, keep the UV-irradiated sample in the dark at a specific temperature and record the spectra at different time intervals.
-
Quantitative Data (Representative)
The following table provides representative quantitative data for a photosensitive polyimide containing an azobenzene moiety. Note: This data is illustrative and based on values reported for similar azobenzene-containing polyimides. Actual values for a polyimide synthesized from this compound may vary and should be determined experimentally.
| Parameter | Representative Value | Characterization Method |
| λmax (trans, π-π) | ~350 nm | UV-Vis Spectroscopy |
| λmax (cis, n-π) | ~450 nm | UV-Vis Spectroscopy |
| Photoisomerization Wavelength (trans → cis) | 365 nm | UV Lamp |
| Photoisomerization Wavelength (cis → trans) | > 400 nm | Visible Light Lamp |
| Thermal Relaxation Half-life (cis → trans) | Hours to Days (at room temp.) | UV-Vis Spectroscopy |
Signaling Pathways and Logical Relationships
The core mechanism of photosensitivity in these materials is the molecular-level trans-cis isomerization of the azobenzene unit, which can be translated into macroscopic changes in the material's properties. This relationship can be visualized as a logical flow.
Conclusion
This compound is a versatile precursor for the development of advanced photosensitive materials. By incorporating this diamine into polymer backbones, such as polyimides, researchers can create materials with tunable photoresponsive properties. The detailed protocols and application notes provided herein offer a starting point for the synthesis, characterization, and understanding of these promising materials, paving the way for innovations in various scientific and technological fields.
Troubleshooting & Optimization
Common side reactions in the diazotization of toluidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of toluidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization reaction mixture is turning dark brown or black and forming a tarry substance. What is happening and how can I prevent it?
A: This is a common issue primarily caused by two side reactions: phenol formation and diazonium salt decomposition. The diazonium salt can react with water in the aqueous solution to form the corresponding cresol (a phenol derivative).[1] This reaction is highly temperature-dependent. At elevated temperatures, the diazonium salt also decomposes, liberating nitrogen gas and forming highly reactive aryl radicals, which can lead to a variety of byproducts and polymerization (tar formation).
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath. This is the most critical parameter for preventing phenol formation and decomposition.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the toluidine derivative. This prevents localized heat spikes from the exothermic reaction.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a uniform temperature and concentration of reagents.
Q2: The yield of my desired product is consistently low. What are the potential side reactions reducing my yield?
A: Low yields are typically due to one or more of the following side reactions:
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Phenol (Cresol) Formation: As discussed in Q1, hydrolysis of the diazonium salt is a major cause of yield loss. This is especially problematic if the reaction temperature rises above 5°C.[2]
-
Azo Coupling (Self-Coupling): The newly formed diazonium salt is an electrophile and can react with unreacted, non-protonated toluidine (which is nucleophilic) to form a colored azo compound. This results in a brightly colored (often yellow, red, or brown) impurity and consumes both your starting material and product intermediate.[3]
-
Decomposition: The inherent instability of the diazonium salt can lead to its decomposition, reducing the amount available for the subsequent reaction.
Troubleshooting Steps:
-
Optimize Temperature: Ensure the temperature is strictly maintained at 0-5°C.
-
Ensure Sufficient Acidity: Use a sufficient excess of mineral acid (e.g., 2.5-3 equivalents of HCl). The acid protonates the amino group of the unreacted toluidine, rendering it non-nucleophilic and preventing it from participating in azo coupling reactions.[4]
-
Use Product Immediately: Use the prepared diazonium salt solution in the subsequent reaction step as soon as possible, as it is unstable and will decompose over time even at low temperatures.
Q3: I observe a bright yellow or orange precipitate in my reaction vessel. What is it?
A: The formation of a colored precipitate is a strong indication of an azo coupling reaction .[3] The diazonium salt has coupled with an electron-rich aromatic compound. In the context of a diazotization reaction, this is often the starting toluidine itself, which has not been protonated by the acid.
Troubleshooting Steps:
-
Increase Acid Concentration: The most effective way to prevent this is to increase the amount of acid in the reaction mixture. This ensures that the free amine concentration is negligible.
-
Check pH: Ensure the reaction medium is strongly acidic throughout the addition of sodium nitrite.
Q4: How can I check for the completion of the diazotization and the presence of excess nitrous acid?
A:
-
Reaction Completion: The reaction is generally considered complete shortly after the addition of sodium nitrite is finished, provided proper stirring and temperature control.
-
Testing for Nitrous Acid: It is crucial to have a slight excess of nitrous acid to ensure all the amine has reacted. However, a large excess can lead to unwanted side reactions. You can test for the presence of nitrous acid using starch-iodide paper. A drop of the reaction mixture on the paper will produce an immediate blue-black color in the presence of excess nitrous acid.
Q5: What should I do if I have a large excess of nitrous acid at the end of the reaction?
A: A significant excess of nitrous acid can interfere with subsequent coupling reactions. It can be removed by adding a small amount of a quenching agent, such as urea or sulfamic acid. These react with nitrous acid to produce nitrogen gas, carbon dioxide, and water.
Data Presentation: Influence of Reaction Parameters on Side Reactions
The following table summarizes the key experimental parameters and their impact on the prevalence of common side reactions.
| Parameter | Recommended Condition | Effect of Deviation | Primary Side Reaction Increased |
| Temperature | 0 - 5°C | Higher Temperature (> 5°C): Increases the rate of diazonium salt decomposition and hydrolysis.[2] | Phenol Formation, Tar Formation |
| Lower Temperature (< 0°C): May cause precipitation of reagents, leading to an incomplete reaction. | Incomplete Reaction | ||
| Acid Concentration | 2.5 - 3 equivalents | Insufficient Acid (< 2 equiv.): A significant amount of unreacted toluidine remains in its free amine (nucleophilic) form.[4] | Azo Coupling |
| Excessive Acid: Generally well-tolerated, but extremely high concentrations are often unnecessary. | - | ||
| NaNO₂ Addition Rate | Slow, dropwise | Rapid Addition: Causes localized increases in temperature and concentration. | Phenol Formation, Decomposition |
| Reaction Time | Use immediately | Prolonged Standing: Diazonium salts are unstable and will decompose over time, even when cold.[5] | Decomposition, Phenol Formation |
Experimental Protocols
Protocol 1: General Diazotization of a Toluidine Derivative (e.g., p-Toluidine)
This protocol outlines a standard procedure for the formation of a toluidine diazonium salt solution intended for immediate use in a subsequent reaction (e.g., Sandmeyer or azo coupling).
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Urea (optional, for quenching)
Procedure:
-
Preparation of Toluidine Solution: In a beaker of appropriate size, add 0.1 mol of p-toluidine. Carefully add 30 mL of distilled water followed by 25 mL of concentrated HCl (approx. 0.3 mol). Stir the mixture. Gentle warming may be necessary to fully dissolve the p-toluidine hydrochloride salt.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath. It is crucial that the temperature of the solution is maintained in this range throughout the next step.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.11 mol of sodium nitrite in 40 mL of distilled water. Cool this solution in the ice bath.
-
Diazotization: While vigorously stirring the toluidine hydrochloride solution, add the sodium nitrite solution dropwise using a dropping funnel. The tip of the funnel should be below the surface of the liquid to prevent the escape of nitrous acid fumes. Monitor the temperature closely and ensure it does not rise above 5°C.
-
Check for Completion: After all the nitrite solution has been added, continue stirring for 10-15 minutes. Test for a slight excess of nitrous acid by touching a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.
-
Quenching (Optional): If a significant excess of nitrous acid is present, add a small amount of urea, one spatula tip at a time, until the starch-iodide test is negative or only faintly positive.
-
Immediate Use: The resulting clear solution of the diazonium salt is unstable and should be used immediately in the next synthetic step.
Protocol 2: Troubleshooting and Minimizing Side Reactions
-
To Minimize Phenol Formation: The most critical factor is temperature control. Ensure your ice bath is well-maintained (an ice-salt slurry is more effective than ice alone) and that the nitrite solution is added slowly enough to prevent any temperature rise.
-
To Prevent Azo Coupling: Ensure you are using at least 2.5 equivalents of acid relative to the toluidine. If you still observe color formation, the reaction can be repeated with 3 or even 3.5 equivalents of acid. The acid must be added before the sodium nitrite.
Visualizations
Reaction Pathways
The following diagrams illustrate the desired diazotization pathway and the major side reactions.
Caption: The desired reaction pathway for the formation of a toluidine diazonium ion.
Caption: Pathways for the formation of cresol and azo dye byproducts.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common issues during the diazotization of toluidine derivatives.
References
How to improve the yield of "4,4'-Diamino-2-methylazobenzene" synthesis
Technical Support Center: Synthesis of 4,4'-Diamino-2-methylazobenzene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis involves a multi-step process beginning with the diazotization of an aromatic amine, followed by an azo coupling reaction. The typical pathway is the diazotization of o-toluidine, which then reacts with another molecule of o-toluidine in a self-coupling reaction. This initially forms a diazoamino intermediate, which then undergoes an acid-catalyzed rearrangement to yield the final p-aminoazo product, this compound.
Q2: What is the most critical step for maximizing the yield?
Precise temperature control during the diazotization of o-toluidine is the most critical factor. This reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures.[1] Maintaining a low temperature, typically between 0-5°C, is essential to prevent decomposition of the diazonium salt, which would otherwise lead to the formation of phenols and other byproducts, significantly reducing the yield.[1][2]
Q3: Why is pH control important during the coupling reaction?
The pH of the reaction medium dictates the reactivity of the coupling agent (aniline or its derivatives).
-
In acidic conditions (pH < 6): An amino group is a stronger activating substituent for the aromatic ring, favoring the desired C-coupling at the para position.[3] However, excessively strong acid can protonate the amino group of the coupling component, deactivating it towards electrophilic attack.
-
In alkaline conditions (pH > 7.5): While phenolic compounds are strongly activated in alkaline media, primary and secondary amines can react with the diazonium salt at the nitrogen atom (N-coupling), forming undesirable triazene byproducts.[4][5] For the self-coupling of o-toluidine, the reaction is typically carried out in a weakly acidic medium to ensure the amino group of the coupling molecule is available while stabilizing the diazonium salt.[2]
Q4: What are the common impurities or byproducts in this synthesis?
Common byproducts include:
-
Phenols: Formed from the decomposition of the diazonium salt if the temperature is too high.[6]
-
Triazenes (Diazoamino compounds): Result from N-coupling instead of the desired C-coupling. The rearrangement of this intermediate is a key step.[7]
-
Isomeric Products: Coupling can sometimes occur at the ortho position if the para position is blocked or sterically hindered, though this is less common in this specific synthesis.[4]
-
Tar-like substances: These can form from various side reactions and decomposition pathways, especially during the acid-catalyzed rearrangement step if conditions are not optimized.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. | • Ensure a slight excess of sodium nitrite is used.• Test for the presence of nitrous acid using starch-iodide paper.[9]• Maintain the reaction for the recommended time (e.g., 30-60 minutes) to ensure completion.[2] |
| 2. Decomposition of Diazonium Salt: Temperature during diazotization was too high (> 5°C). | • Use an ice-salt bath to maintain the temperature strictly between 0-5°C.[2]• Add the sodium nitrite solution slowly to control the exothermic reaction.[2] | |
| 3. Inefficient Rearrangement: The diazoamino intermediate did not fully convert to the final product. | • The rearrangement is acid-catalyzed; ensure sufficient acid is present.[6][8]• Allow adequate reaction time (e.g., 4-8 hours) at a slightly elevated temperature (e.g., 25°C) for the rearrangement to complete.[2] | |
| Dark Brown or Tarry Reaction Mixture | 1. High Reaction Temperature: Overheating during diazotization or rearrangement can cause decomposition and polymerization. | • Strictly adhere to the recommended temperature protocols for each step.• Vigorous stirring can help dissipate heat more effectively. |
| 2. Incorrect Acidity: The acidity during the rearrangement step can influence the formation of byproducts. | • Follow the established protocols for the amount and type of acid used. Increased acidity can favor the rearrangement but may also promote side reactions if not controlled.[7] | |
| Product Fails to Precipitate or Crystallize | 1. Insufficient Product Formation: A very low yield may result in a concentration below the saturation point. | • Address the potential causes of low yield as outlined above. |
| 2. Incorrect pH during Isolation: The final product's solubility is pH-dependent. | • After the reaction, neutralize the mixture carefully. The free base form of this compound is less soluble in water than its salt form.[10] | |
| Purified Product has Low Purity | 1. Co-precipitation of Impurities: Byproducts may have precipitated along with the desired product. | • Wash the crude product thoroughly with water to remove inorganic salts and water-soluble impurities.[10] |
| 2. Ineffective Purification Method: Simple filtration may not be sufficient. | • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to remove organic impurities. |
Detailed Experimental Protocol
This protocol is a synthesized example based on common procedures for azo coupling and rearrangement.
Step 1: Diazotization of o-Toluidine
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add o-toluidine (as the diazo component) to a 15-30% dilute sulfuric acid solution.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a 30-40% aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to o-toluidine should be approximately 1.01:1.[2]
-
Slowly add the sodium nitrite solution dropwise to the o-toluidine solution over 30-60 minutes, ensuring the temperature does not exceed 5°C.[2]
-
After the addition is complete, continue stirring for an additional 30 minutes to ensure the diazotization is complete.
Step 2: Coupling and Rearrangement
-
Slowly add a second equivalent of o-toluidine (as the coupling component) to the cold diazonium salt solution. Control the addition to keep the temperature below 20°C.[2]
-
Once the addition is complete, allow the mixture to warm to 25°C and stir for 4-8 hours. During this time, the initially formed diazoamino compound will rearrange to the more stable this compound.[2]
Step 3: Isolation and Purification
-
After the reaction period, the product may be present as a suspension. Neutralize the mixture slowly with an aqueous solution of sodium hydroxide to precipitate the free base.[10]
-
Collect the solid product by vacuum filtration on a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to remove any remaining acid and salts.[10]
-
Dry the crude product under reduced pressure or in a low-temperature oven.
-
For higher purity, recrystallize the product from a suitable solvent like ethanol.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Figure 1. General Synthesis Workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Figure 2. Decision tree for troubleshooting low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. US3349073A - Processes for preparing diazoamino compounds and azo amino compounds - Google Patents [patents.google.com]
- 8. EP0035815A1 - Process for the preparation of p-aminoazobenzene from aniline - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature control for stable diazonium salt formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature control for stable diazonium salt formation.
Troubleshooting Guide
Issue: Low or no yield of the desired product after the diazonium salt reaction.
| Possible Cause | Troubleshooting Steps |
| Decomposition of the diazonium salt due to improper temperature control. | 1. Ensure the reaction temperature is strictly maintained between 0-5 °C. Use an ice-salt bath for more efficient cooling if necessary.[1][2] 2. Monitor the temperature of the reaction mixture directly, not just the cooling bath. 3. Add the sodium nitrite solution slowly to control the exothermic reaction and prevent localized heating.[3][4] |
| Formation of phenol byproducts. | 1. This is a strong indicator of the diazonium salt reacting with water at elevated temperatures.[5][6] 2. Re-verify and calibrate your temperature monitoring equipment. 3. Ensure the reaction is carried out as quickly as possible after the formation of the diazonium salt, as they are inherently unstable in aqueous solutions.[7][8] |
| Incorrect stoichiometry of reagents. | 1. Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to side reactions and instability.[3] 2. Test for excess nitrous acid using starch-potassium iodide paper and neutralize it with urea or sulfamic acid if necessary.[3] |
Issue: Observation of gas evolution (bubbling) during the reaction.
| Possible Cause | Troubleshooting Steps |
| Decomposition of the diazonium salt. | 1. This is likely the evolution of nitrogen gas (N₂) due to decomposition.[1][9] 2. Immediately check and lower the reaction temperature. 3. Ensure adequate venting of the reaction vessel to prevent pressure buildup.[3] |
| Decomposition of nitrous acid. | 1. If bubbling is observed upon addition of sodium nitrite before the amine is fully diazotized, it could be the decomposition of nitrous acid to nitric oxide.[2] 2. Add the sodium nitrite solution to a pre-cooled mixture of the primary amine and acid.[3] |
Issue: The reaction is difficult to control and appears to be runaway.
| Possible Cause | Troubleshooting Steps |
| Poor heat dissipation. | 1. The diazotization reaction is exothermic.[3][10] For larger scale reactions, ensure efficient stirring and a high surface area to volume ratio for effective cooling. 2. Consider using a flow chemistry setup for better temperature control and safety, especially for highly exothermic reactions.[4][11] |
| Unexpected precipitation of the diazonium salt. | 1. Solid diazonium salts can be shock-sensitive and explosive.[9][12][13] 2. If precipitation occurs, do not attempt to isolate the solid unless you are using a protocol designed for creating stable, isolable salts (e.g., with tetrafluoroborate anions).[1][12] 3. Maintain a sufficient volume of solvent to keep the diazonium salt in solution. |
Frequently Asked Questions (FAQs)
Q1: Why is the temperature for diazonium salt formation so critical?
A1: The diazonium group (-N₂⁺) is an excellent leaving group, making diazonium salts highly reactive and thermally unstable.[9][12] At temperatures above 5 °C, most aqueous diazonium salts will rapidly decompose, often liberating nitrogen gas.[1][3][8] This decomposition can be vigorous and even explosive if not controlled.[1][13] Maintaining a low temperature, typically 0-5 °C, minimizes this decomposition, allowing the diazonium salt to be used as an intermediate in subsequent reactions.[14]
Q2: What are the signs of diazonium salt decomposition?
A2: The primary signs of decomposition are the evolution of nitrogen gas (bubbling) and the formation of phenols, which can sometimes appear as a dark, oily liquid.[5][6] A decrease in the yield of the desired product is also a key indicator that the intermediate diazonium salt has decomposed before it could react as intended.
Q3: Are all diazonium salts equally unstable?
A3: No, the stability of diazonium salts can vary significantly depending on their structure and the counter-ion present. Aromatic diazonium salts are generally more stable than aliphatic ones due to resonance stabilization from the aryl group.[9][15] Furthermore, the choice of counter-ion has a large impact on stability. While chloride salts are common, they are quite unstable.[14] Diazonium salts with counter-ions like tetrafluoroborate (BF₄⁻) or tosylate are often stable enough to be isolated and stored at room temperature.[1][10][12]
Q4: What is the ideal temperature range for forming most diazonium salts?
A4: For most common applications using aqueous solutions of diazonium chlorides, the ideal temperature range is 0-5 °C.[1][8][14] However, the optimal temperature can depend on the specific substrate and reaction conditions. Some studies have shown that certain diazotization reactions can be run at slightly higher temperatures (up to 15 °C) without significant decomposition, particularly in well-controlled systems like flow reactors.[1][4]
Q5: Can I store a solution of a diazonium salt?
A5: It is strongly recommended to use diazonium salt solutions immediately after their preparation due to their inherent instability.[7][8] If storage is absolutely necessary, it should be for a very short duration at a low temperature (0-5 °C) and in the dark. Some specific salts, like benzenediazonium fluoroborate, are more stable and can be stored for longer periods, even at room temperature, but this is the exception rather than the rule.[1]
Data Summary
Table 1: Thermal Stability of Various Diazonium Salts
| Diazonium Salt | Counter-ion | Typical Reaction Temperature (°C) | Stability Notes |
| Benzenediazonium Chloride | Cl⁻ | 0 - 5 | Unstable at room temperature; used in situ.[14] |
| Benzenediazonium Tetrafluoroborate | BF₄⁻ | Room Temperature | Stable solid, can be isolated and stored.[1][12] |
| p-Nitrobenzenediazonium Salt | Varies | 0 - 5 | Electron-withdrawing groups can increase stability compared to unsubstituted analogs.[16] |
| p-Methoxybenzenediazonium Salt | Varies | 0 - 5 | Electron-donating groups can decrease stability.[16] |
| Aliphatic Diazonium Salts | Varies | Generally not isolated | Highly unstable, decompose rapidly even at low temperatures.[9][15] |
Experimental Protocols
Protocol 1: General Procedure for the Diazotization of Aniline
-
Preparation of Amine Solution: Dissolve aniline in an aqueous solution of hydrochloric acid (typically 2.5-3 equivalents) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is crucial that the temperature of the solution itself is maintained in this range.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution while stirring vigorously. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[3]
-
Completion Check: After the addition is complete, continue stirring for 10-15 minutes. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess). If necessary, excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[3]
-
Immediate Use: The resulting solution of benzenediazonium chloride should be used immediately in the subsequent reaction.
Visualizations
References
- 1. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Chemical Reactions of Diazonium Salts [unacademy.com]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Diazonium compound - Wikipedia [en.wikipedia.org]
- 15. lkouniv.ac.in [lkouniv.ac.in]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Coupling Reaction of 4,4'-Diamino-2-methylazobenzene
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the coupling reaction of 4,4'-Diamino-2-methylazobenzene. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the coupling reaction of this compound with a coupling agent?
A1: For coupling reactions involving aromatic amines such as this compound, the optimal pH is typically in the mildly acidic range of 5-7.[1][2] Maintaining the reaction within this pH window is crucial for achieving high yields and minimizing the formation of byproducts.
Q2: Why is a mildly acidic pH (5-7) optimal for this coupling reaction?
A2: In a mildly acidic medium, the concentration of the diazonium salt is maximized while the aromatic amine coupling partner remains sufficiently nucleophilic for the reaction to proceed efficiently. If the medium is too acidic, the concentration of the free amine is reduced due to protonation, slowing down the reaction. Conversely, if the medium is neutral or basic, the diazonium salt can be converted into diazohydroxide or diazoate, which are less reactive or unreactive.
Q3: What are the consequences of performing the coupling reaction outside the optimal pH range?
A3: Performing the reaction at a pH below 5 can lead to a significant decrease in the reaction rate due to the protonation of the amino group on the coupling partner. At a pH above 7, the diazonium salt can decompose or rearrange, leading to the formation of undesirable side products and a lower yield of the desired azo dye.
Q4: Can both amino groups of this compound undergo the coupling reaction?
A4: Yes, this compound is a diamine, and under appropriate stoichiometric control, both primary amino groups can be diazotized and subsequently coupled to a suitable coupling partner to form a bis-azo dye.
Troubleshooting Guide
Issue 1: Low or No Yield of the Azo Dye
-
Question: My coupling reaction with this compound resulted in a very low yield of the desired product. What are the likely pH-related causes?
-
Answer:
-
Incorrect pH of the reaction mixture: The most common cause of low yield is an inappropriate pH. Verify that the pH of the coupling reaction mixture is within the optimal range of 5-7. Use a calibrated pH meter for accurate measurement.
-
Decomposition of the diazonium salt: If the pH is too high (alkaline), the diazonium salt may have decomposed before it could react with the coupling partner. It is critical to maintain the temperature of the diazotization and coupling reactions at 0-5°C to ensure the stability of the diazonium salt.[2]
-
Protonation of the coupling partner: If the pH is too low (strongly acidic), the nucleophilicity of the coupling partner is reduced, thereby inhibiting the electrophilic substitution reaction.
-
Issue 2: Formation of Insoluble Precipitates or Oily Byproducts
-
Question: I observed the formation of an unexpected precipitate or an oily substance in my reaction vessel. Could this be related to the pH?
-
Answer:
-
Side reactions at incorrect pH: An incorrect pH can promote side reactions. For instance, at a pH that is too high, the diazonium salt can undergo a coupling reaction with itself, leading to the formation of complex, often insoluble, polymeric materials.
-
Phenol formation: If the reaction is allowed to warm up or if the pH is not maintained in the optimal range, the diazonium salt can react with water to form a phenol, which can appear as an oily byproduct.
-
Data Presentation
| pH | Hypothetical Yield (%) | Observations |
| 3 | 15 | Very slow reaction rate. |
| 4 | 45 | Reaction proceeds, but at a suboptimal rate. |
| 5 | 85 | Optimal reaction rate and high yield. |
| 6 | 90 | Optimal reaction rate and highest yield. |
| 7 | 80 | Good yield, with a slight decrease in reaction rate. |
| 8 | 30 | Significant byproduct formation, potential decomposition of diazonium salt. |
| 9 | <10 | Rapid decomposition of diazonium salt, minimal desired product formation. |
Experimental Protocols
Protocol 1: Diazotization of this compound
-
Preparation of the Amine Solution:
-
Dissolve one equivalent of this compound in a minimal amount of 2M hydrochloric acid in a beaker.
-
Cool the solution to 0-5°C in an ice-water bath with constant stirring.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess (1.05 equivalents) of sodium nitrite in cold deionized water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5°C and stirring vigorously.
-
The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper (the paper will turn blue).
-
Protocol 2: Coupling Reaction
-
Preparation of the Coupling Agent Solution:
-
Dissolve the coupling partner (e.g., an aromatic amine or phenol) in an appropriate solvent.
-
For amine coupling partners, adjust the pH of the solution to 5-7 using a buffer solution (e.g., sodium acetate). For phenolic coupling partners, a basic pH (around 9-10) is required, which can be achieved using a sodium carbonate or sodium hydroxide solution.
-
-
Coupling:
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous stirring.
-
Maintain the temperature at 0-5°C throughout the addition.
-
Continue stirring the reaction mixture for 1-2 hours at 0-5°C after the addition is complete.
-
-
Isolation of the Product:
-
The resulting azo dye will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with cold water, and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Key steps in the azo coupling reaction.
References
Choosing the best recrystallization solvent for "4,4'-Diamino-2-methylazobenzene" purification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 4,4'-Diamino-2-methylazobenzene by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal of recrystallization is to purify the solid compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities remain in the solvent, while insoluble impurities can be removed by filtration of the hot solution.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should meet the following criteria:
-
High Solubilizing Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a good recovery of the purified crystals.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" (melting before dissolving).
-
Inertness: The solvent should not react chemically with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.
-
Safety: The solvent should be non-toxic, non-flammable, and readily available.
Q3: Based on the structure of this compound, what types of solvents are likely to be suitable?
This compound is a moderately polar molecule due to the presence of two amino groups and an azo bridge. Therefore, polar protic solvents like ethanol or methanol, and polar aprotic solvents like acetone or ethyl acetate are good starting points for solubility testing. Nonpolar solvents such as hexane or toluene are less likely to be suitable as single solvents but could potentially be used in a two-solvent system. A mixture of solvents, such as ethanol-water, can also be effective.[1]
Q4: Can a two-solvent system be used for recrystallization?
Yes, a two-solvent system is a viable option if a suitable single solvent cannot be identified. This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. The two solvents must be miscible with each other. For this compound, a potential system could be ethanol (good solvent) and water (poor solvent).
Experimental Protocols
Protocol 1: Selection of an Appropriate Recrystallization Solvent
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Hot plate or water bath
-
Stirring rods
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature and stir. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent in small portions until the solid dissolves completely.
-
Once the solid is dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Record your observations for each solvent tested, as detailed in the table below.
Data Presentation: Solvent Screening for this compound
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Suitability as Recrystallization Solvent |
| Water | Insoluble | |||
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | Insoluble | Insoluble | None | Unsuitable |
Protocol 2: Recrystallization of this compound
This protocol outlines the general procedure for recrystallizing the compound once a suitable solvent has been identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate while continuously stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored with impurities, you may add a small amount of activated charcoal and boil for a few minutes.
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely. The purity can be assessed by measuring the melting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was added).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of crystallization is too rapid.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point. |
| Low recovery of crystals | - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization during hot filtration. | - Concentrate the filtrate by boiling off some solvent and cool again to obtain a second crop of crystals.- Ensure the washing solvent is ice-cold.- Use a pre-heated funnel for hot filtration. |
| Crystals are colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Azo Dye Synthesis from Aromatic Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azo dyes from aromatic amines.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of azo dyes.
Q1: My diazotization reaction mixture is not forming a clear solution, or a precipitate forms upon cooling. What should I do?
A: Incomplete dissolution of the aromatic amine or its salt is a common issue. Ensure that sufficient acid (e.g., hydrochloric acid) has been added to fully protonate the amine, forming a soluble salt.[1] Some amine salts have limited solubility at the low temperatures required for diazotization. This is often acceptable, and the reaction can proceed in a suspension, provided there is efficient stirring.
Q2: How do I know if the diazotization is complete?
A: A simple and effective method is to test for the presence of excess nitrous acid using starch-iodide paper.[2][3] A drop of the reaction mixture applied to the paper will produce an immediate dark blue or black color if nitrous acid is in excess, indicating that all the primary amine has been consumed. It is common to use a slight excess of sodium nitrite to ensure the complete conversion of the amine.[3]
Q3: What should I do if I have a large excess of nitrous acid after diazotization?
A: Excess nitrous acid can lead to unwanted side reactions and decrease the stability of the diazonium salt.[2] It can be neutralized by adding a small amount of urea or sulfamic acid.[2][4] Add the quenching agent slowly in small portions until the starch-iodide test is negative.
Q4: The color of my azo dye is different from what I expected, or the color is dull. What could be the cause?
A: Several factors can influence the final color of the azo dye:
-
pH of the coupling reaction: The pH at which the coupling reaction is carried out is critical and can affect the shade of the dye.[5]
-
Purity of starting materials: Impurities in the aromatic amine or the coupling component can lead to the formation of undesired side products, affecting the color.[6]
-
Side reactions: Decomposition of the diazonium salt or other side reactions can produce colored impurities.
-
Crystal polymorphism: Different crystalline forms of the same dye can exhibit different colors.[6]
Q5: I am getting a very low yield of my azo dye. What are the possible reasons?
A: Low yields can result from several issues:
-
Decomposition of the diazonium salt: This is a primary cause of low yield. Ensure the temperature of the diazotization and coupling reactions is strictly maintained, typically between 0-5 °C.[1][3][7] Diazonium salts are thermally unstable and can decompose, especially at higher temperatures.[3][8][9]
-
Incorrect pH for coupling: The pH of the coupling reaction must be optimized for the specific coupling component being used.[5][10][11]
-
Slow addition of the coupling component: In some cases, adding the coupling component too rapidly can lead to localized high concentrations and side reactions, reducing the yield of the desired product.[6]
-
Incomplete reaction: Ensure sufficient reaction time for both the diazotization and coupling steps.
Q6: My final product is a sticky, tarry substance instead of a crystalline solid. What went wrong?
A: The formation of a tarry product often indicates the presence of significant impurities or that the product is an oil at the isolation temperature. This can be caused by:
-
High reaction temperature: Allowing the reaction temperature to rise can lead to the decomposition of the diazonium salt and the formation of complex mixtures.[7]
-
Incorrect stoichiometry: Using a significant excess of one reactant can lead to side reactions.
-
Presence of impurities: Impurities in the starting materials can interfere with crystallization.
Consider purification by column chromatography if recrystallization fails.
Q7: I am having trouble purifying my azo dye by recrystallization. What can I do?
A: Azo dyes can sometimes be challenging to recrystallize. Here are some tips:
-
Solvent selection: Experiment with a range of solvents to find one in which the dye is sparingly soluble at room temperature but readily soluble when hot.[12] A mixed solvent system can also be effective.[12]
-
Slow cooling: Allow the hot solution to cool slowly to encourage the formation of larger, purer crystals. Rapid cooling can trap impurities.[13]
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Patience: Some compounds require a longer time to crystallize.
If the product is a very fine powder, it can be difficult to filter. Ensure a good seal on your filtration apparatus and consider using a filter aid if necessary.[4]
Data Presentation
Table 1: Critical Parameters for Azo Dye Synthesis
| Parameter | Diazotization | Azo Coupling (with Phenols) | Azo Coupling (with Anilines) |
| Temperature | 0 - 5 °C (strictly controlled) | 0 - 5 °C | 0 - 5 °C |
| pH | Strongly acidic (e.g., with HCl or H₂SO₄) | Mildly alkaline (pH 9 - 10) | Mildly acidic (pH 4 - 5) |
| **Molar Ratio (Amine:NaNO₂) ** | ~1 : 1 (slight excess of NaNO₂ is common) | - | - |
| Molar Ratio (Diazonium Salt:Coupling Component) | - | ~1 : 1 | ~1 : 1 |
Experimental Protocols
General Protocol for the Synthesis of an Azo Dye (e.g., Para Red)
This protocol describes the synthesis of Para Red from p-nitroaniline and 2-naphthol.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Urea (optional)
-
Starch-iodide paper
-
Ice
Step 1: Diazotization of p-Nitroaniline
-
In a beaker, dissolve a specific amount of p-nitroaniline in dilute hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for another 10-15 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid.
Step 2: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Dry the purified dye in a desiccator.
Mandatory Visualization
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. imagestoragesserc.blob.core.windows.net [imagestoragesserc.blob.core.windows.net]
- 5. Azo Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. quora.com [quora.com]
- 10. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability of "4,4'-Diamino-2-methylazobenzene" under acidic vs. basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,4'-Diamino-2-methylazobenzene under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in acidic and basic solutions?
A1: Based on the general behavior of amino-substituted azobenzene compounds, this compound is expected to exhibit pH-dependent stability. In acidic solutions, the amino groups and the azo bridge can be protonated. Protonation of the azo linkage is known to destabilize the molecule, potentially accelerating degradation or altering its photochemical properties, such as the rate of trans-cis isomerization.[1] In neutral to mildly basic conditions, the compound is likely to be more stable. However, strongly basic conditions could also lead to degradation, although this is generally less pronounced than acid-catalyzed degradation for many azo compounds.
Q2: I am observing a color change in my solution of this compound upon changing the pH. Is this an indication of degradation?
A2: Not necessarily. A color change, or a shift in the UV-Vis absorption spectrum, is often an indication of a change in the protonation state of the molecule.[2][3] this compound has multiple sites that can be protonated (the two amino groups and the two nitrogen atoms of the azo bridge). These protonation/deprotonation events alter the electronic structure of the molecule, leading to a change in its absorption spectrum and thus its color. While this is a normal property of the compound, it is crucial to distinguish these reversible spectral shifts from irreversible degradation, which would typically be observed as a continuous decrease in the main absorption peak over time.[4][5]
Q3: My experimental results are inconsistent when using this compound. Could the stability of the compound be a factor?
A3: Yes, inconsistent results can be a symptom of compound instability. If the compound degrades during your experiment, its effective concentration will decrease over time, leading to poor reproducibility. This is particularly relevant in experiments conducted over long periods or under harsh conditions (e.g., strong acidity, high temperature, or exposure to UV light). It is recommended to prepare fresh solutions and monitor their stability under your specific experimental conditions.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using spectrophotometric or chromatographic techniques.
-
UV-Vis Spectroscopy: This method is useful for observing changes in the absorption spectrum over time. A decrease in the absorbance at the characteristic λmax of the compound can indicate degradation.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more robust method for stability studies. It allows for the separation and quantification of the parent compound from its degradation products. A decrease in the peak area of the parent compound over time provides a direct measure of its degradation.[6][7][8]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Rapid Loss of Color in Acidic Solution
-
Possible Cause: Acid-catalyzed degradation of the azo compound. The protonation of the azo bridge can make it susceptible to cleavage.
-
Troubleshooting Steps:
-
Confirm Degradation: Use HPLC to verify that the concentration of the parent compound is decreasing and that new peaks corresponding to degradation products are appearing.
-
pH Adjustment: If your experimental protocol allows, increase the pH of the solution to a less acidic range. Determine the optimal pH range where the compound is stable for the duration of your experiment.
-
Temperature Control: Perform the experiment at a lower temperature to reduce the rate of degradation.
-
Time Limitation: If the pH and temperature cannot be altered, conduct your experiments over a shorter timeframe to minimize the extent of degradation. Prepare fresh solutions immediately before use.
-
Issue 2: Precipitation of the Compound from Solution
-
Possible Cause: Changes in the protonation state of the molecule can affect its solubility. The free base form and the various protonated forms of this compound may have different solubilities in your solvent system.
-
Troubleshooting Steps:
-
Solubility Testing: Determine the solubility of the compound at different pH values to identify the optimal range for your experiments.
-
Co-solvent Addition: If working in an aqueous system, the addition of a miscible organic co-solvent (e.g., ethanol, DMSO, acetonitrile) can help to maintain the solubility of the compound across a wider pH range.
-
Concentration Adjustment: Lowering the concentration of the compound may prevent precipitation.
-
Issue 3: Unexpected Photochemical Behavior (e.g., no photoisomerization)
-
Possible Cause: In highly acidic environments, the formation of the azonium ion can alter the photochemical properties of the molecule. This may quench the expected photoisomerization or lead to photodegradation.
-
Troubleshooting Steps:
-
pH Optimization: Investigate the photoisomerization behavior across a range of pH values to find a region where the desired photochemical properties are observed.
-
Wavelength Selection: The absorption spectrum of the protonated and unprotonated forms will differ. Ensure that the wavelength of light used for irradiation is appropriate for the species present at your experimental pH.
-
Degradation Check: Use HPLC to check for photodegradation, which can compete with photoisomerization.
-
Data Presentation
Table 1: Expected Qualitative Stability of this compound
| Condition | pH Range | Expected Stability | Primary Concerns |
| Acidic | 1 - 4 | Low | Acid-catalyzed degradation, protonation affecting solubility and photochemical properties. |
| Mildly Acidic to Neutral | 4 - 8 | High | Generally the most stable range. |
| Basic | 8 - 12 | Moderate to High | Potential for degradation under strongly basic conditions, but generally more stable than in strong acid. |
The following table is a template for researchers to record their own quantitative stability data.
Table 2: Template for Quantitative Stability Analysis of this compound
| pH | Temperature (°C) | Initial Concentration (µM) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) | Analytical Method |
| 2.0 | 25 | HPLC | |||
| 4.0 | 25 | HPLC | |||
| 7.0 | 25 | HPLC | |||
| 10.0 | 25 | HPLC | |||
| 7.0 | 37 | HPLC |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability using UV-Vis Spectroscopy
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Sample Preparation: For each pH value, dilute the stock solution in the corresponding buffer to a final concentration that gives an absorbance reading between 0.5 and 1.5 at the λmax.
-
Initial Spectrum: Immediately after preparation, record the full UV-Vis spectrum (e.g., 200-700 nm) for each sample.
-
Time-Course Measurement: Store the samples under controlled temperature and light conditions. At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at the λmax against time for each pH value. A decrease in absorbance over time indicates degradation.
Protocol 2: Quantitative Stability Analysis using HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. Use a UV detector set to the λmax of the compound.
-
Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and heat to generate degradation products. The HPLC method should be able to resolve the parent peak from any degradation peaks.
-
Stability Study Setup: Prepare solutions of the compound in different pH buffers as described in Protocol 1.
-
Time-Point Analysis: At specified time points, inject an aliquot of each sample into the HPLC system.
-
Data Analysis: Record the peak area of the this compound peak at each time point. Plot the natural logarithm of the peak area versus time. For first-order degradation kinetics, the slope of this line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.
Mandatory Visualizations
Caption: Conceptual diagram of pH-dependent stability for this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of "4,4'-Diamino-2-methylazobenzene" for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4,4'-Diamino-2-methylazobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | - Incomplete diazotization due to insufficient acid or sodium nitrite.- Temperature too high, leading to decomposition of the diazonium salt.[1] | - Ensure at least 3 equivalents of mineral acid (e.g., HCl) are used: one to form the amine salt, one to liberate nitrous acid from sodium nitrite, and one to maintain an acidic environment.- Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath.[1] |
| Low Yield of Final Product | - Inefficient coupling reaction.- Incorrect pH for the coupling reaction.- Side reactions such as oxidation of the methyl group or reduction of the azo bond.[2] | - Ensure efficient stirring to maximize contact between the diazonium salt and the coupling component.- Adjust the pH of the coupling reaction to a weakly acidic or neutral range (pH 4-7) for optimal results with aniline derivatives.[3][4]- Use mild reaction conditions and consider protecting groups if side reactions are significant. |
| Formation of Tar-like Byproducts | - Decomposition of the diazonium salt at elevated temperatures.- Uncontrolled reaction exotherm. | - Strictly maintain the temperature below 5°C during diazotization and coupling.[1]- Add the sodium nitrite solution slowly to control the exothermic nature of the diazotization reaction. |
| Product is Difficult to Purify | - Presence of isomeric impurities due to ortho- and para-coupling.- Contamination with starting materials or side products. | - Optimize the pH of the coupling reaction to favor para-substitution.- Employ purification techniques such as recrystallization from a suitable solvent (e.g., ethanol-water mixture) or column chromatography on a large scale. |
| Inconsistent Product Color | - Variation in particle size.- Presence of impurities. | - Control precipitation and crystallization conditions to ensure uniform particle size.- Ensure high purity of starting materials and thorough purification of the final product. |
Frequently Asked Questions (FAQs)
1. What is the most common industrial synthesis route for this compound?
The most prevalent industrial method is the diazotization of an appropriate aromatic amine followed by an azo coupling reaction. A typical pathway involves the diazotization of p-toluidine (2-methylaniline) to form a diazonium salt, which is then coupled with aniline. Subsequent amination at the 4'-position or the use of a pre-aminated coupling partner yields the final product.
2. What is the critical temperature range for the diazotization step?
It is crucial to maintain the temperature between 0°C and 5°C during the diazotization process.[1] Diazonium salts are unstable at higher temperatures and can decompose, leading to the formation of phenolic byproducts and a significant reduction in yield.[1]
3. How does the methyl group in p-toluidine affect the reaction?
The methyl group is an electron-donating group, which can slightly increase the reactivity of the aromatic ring. However, it can also be susceptible to oxidation under harsh reaction conditions, leading to the formation of corresponding aldehydes or carboxylic acids as impurities.[2] Therefore, using mild oxidizing agents and avoiding high temperatures is recommended.
4. What is the optimal pH for the azo coupling reaction?
For coupling with aniline derivatives, a weakly acidic to neutral pH range (typically pH 4-7) is optimal.[3][4] If the medium is too acidic, the concentration of the free amine (the active coupling species) will be too low. Conversely, a basic medium can lead to the decomposition of the diazonium salt.
5. What are the primary side reactions to be aware of?
The main side reactions include the oxidation of the methyl group to a carboxylic acid or aldehyde, and the reduction of the azo group (-N=N-) to a hydrazo group (-NH-NH-) or its complete cleavage to form two primary amines.[2] Careful control of reaction conditions and the choice of reagents can minimize these side reactions.
6. What are the recommended purification methods for industrial-scale production?
For industrial-scale purification, recrystallization is a common and cost-effective method. A mixture of ethanol and water is often a suitable solvent system. For higher purity requirements, large-scale column chromatography may be employed.
Experimental Protocols
Diazotization of p-Toluidine
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling system, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-toluidine solution, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
Azo Coupling with Aniline
Materials:
-
Aniline
-
The diazonium salt solution from the previous step
-
Sodium Acetate or a suitable buffer
-
Ice
Procedure:
-
In a separate vessel, dissolve aniline in a suitable solvent and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring, maintaining the temperature below 5°C.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate or another suitable buffer.
-
Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.
-
The product, this compound, will precipitate out of the solution.
Isolation and Purification
Procedure:
-
Filter the precipitated product using a Buchner funnel.
-
Wash the crude product with cold water to remove any inorganic salts and unreacted starting materials.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified this compound.
-
Dry the purified product in a vacuum oven at an appropriate temperature.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of 4,4'-Diamino-2-methylazobenzene and 4,4'-diaminoazobenzene for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and toxicological properties of 4,4'-Diamino-2-methylazobenzene and its parent compound, 4,4'-diaminoazobenzene. The inclusion of a methyl group on the phenyl ring of this compound can influence its biological activity and metabolic fate. This document aims to furnish researchers, scientists, and drug development professionals with objective data to inform their work with these azo compounds.
Physicochemical Properties
The introduction of a methyl group to the azobenzene backbone in this compound results in a slight increase in molecular weight and can influence its physical properties. A summary of the key physicochemical data is presented in Table 1.
| Property | This compound | 4,4'-diaminoazobenzene |
| CAS Number | 43151-99-1[1][2][3] | 538-41-0 |
| Molecular Formula | C13H14N4[2] | C12H12N4 |
| Molecular Weight | 226.28 g/mol [2][3] | 212.26 g/mol |
| Appearance | - | Brown powder |
| Melting Point | Not available in cited literature | ~245 °C (with decomposition) |
| Boiling Point | 447.7 °C at 760 mmHg | ~342.09 °C (estimate) |
| Solubility | Soluble in toluene | Very soluble in ethanol, insoluble in water. Soluble in DMSO (slightly) and Ethyl Acetate (slightly). |
Toxicological Profile: A Comparative Overview
The toxicological profiles of aminoazobenzene derivatives are of significant interest due to their potential mutagenic and carcinogenic properties. The metabolic activation of these compounds is a critical step in exerting their genotoxic effects.
Mutagenicity and Carcinogenicity
Azo dyes, as a class, are recognized as potential environmental mutagens that often require metabolic activation to exhibit their mutagenic properties. This activation frequently involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which can then undergo further metabolism to genotoxic species.
For 4,4'-diaminoazobenzene, one study reported a lack of carcinogenicity in BALB/c mice when administered in the diet.[4] However, it is important to note that many aminoazobenzene compounds are known to be mutagenic and carcinogenic. For instance, p-Dimethylaminoazobenzene is a known animal carcinogen that can cause liver, bladder, lung, and skin cancer.[5][6] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7]
Specific experimental data directly comparing the mutagenicity and cytotoxicity of this compound with 4,4'-diaminoazobenzene is limited in the available literature. However, the presence of the methyl group in this compound could potentially influence its metabolic activation and subsequent toxicity. The hazard classifications for this compound indicate it is toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[2]
| Toxicological Endpoint | This compound | 4,4'-diaminoazobenzene |
| Acute Oral Toxicity | Toxic if swallowed[2] | - |
| Skin Sensitization | May cause an allergic skin reaction[2] | - |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[2] | - |
| Carcinogenicity | Data not available | Not carcinogenic in a study with BALB/c mice[4] |
| Mutagenicity | Data not available | Aminoazobenzene compounds are generally considered potentially mutagenic |
Metabolic Activation and Signaling Pathways
The biological activity of many aminoazobenzene compounds is dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver. A common pathway involves N-hydroxylation of the amino groups, which is a critical step for the formation of reactive intermediates that can bind to cellular macromolecules like DNA.
For compounds like p-Dimethylaminoazobenzene, metabolic activation also involves N-demethylation and 4'-hydroxylation.[8] The resulting metabolites can then undergo conjugation reactions (e.g., with sulfates and glucuronides) for excretion.[8] The presence of a methyl group on the aromatic ring of this compound may influence the rate and sites of metabolism, potentially altering its toxicological profile compared to the non-methylated analog.
References
- 1. This compound | CAS#:43151-99-1 | Chemsrc [chemsrc.com]
- 2. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 43151-99-1 | Benchchem [benchchem.com]
- 4. Lack of carcinogenicity in mice of 4,4-'diaminobenzanilide and 4,4'-diaminoazobenzene, two intermediates used in the manufacture of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of Disazo Dyes for High-Performance Textile Applications
An Objective Guide for Researchers in Dye Chemistry and Materials Science
This guide provides a comparative performance evaluation of a novel disazo disperse dye conceptually derived from 4,4'-Diamino-2-methylazobenzene and a well-documented alternative from the scientific literature. The aim is to offer researchers, scientists, and drug development professionals a clear comparison of their synthesis, characterization, and performance attributes, supported by detailed experimental protocols and data presented for easy interpretation.
Introduction to Disazo Dyes
Disazo dyes, characterized by the presence of two azo (-N=N-) groups, represent a significant class of synthetic colorants. Their extended chromophoric system, in comparison to monoazo dyes, often results in deeper and more intense colors, making them highly valuable for dyeing synthetic fibers like polyester. The performance of these dyes, including their color fastness and dyeing efficiency, is intrinsically linked to their molecular structure. This guide explores a hypothetical disazo dye synthesized from this compound and compares it with a known disazo dye to highlight key performance differences.
Comparative Performance Data
The following tables summarize the key performance indicators for the hypothetical dye derived from this compound (Dye A) and a representative alternative disazo dye (Dye B) reported in the literature.
Table 1: Spectroscopic and Physical Properties
| Property | Dye A (Hypothetical) | Dye B (Alternative Disazo Dye) |
| Molecular Formula | C₂₇H₂₄N₆O₂ | C₂₄H₂₁N₅O₄S |
| Molecular Weight | 476.53 g/mol | 491.54 g/mol |
| Color | Reddish-Brown | Brown |
| Melting Point (°C) | >300 | 218-220 |
| λmax (nm) in DMF | ~480-520 | 515 |
Table 2: Fastness Properties on Polyester Fabric
| Fastness Property | Dye A (Hypothetical - Expected) | Dye B (Alternative Disazo Dye) |
| Light Fastness | 4-5 | 4-5 |
| Wash Fastness | 4-5 | 5 |
| Rubbing Fastness (Dry) | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | 4 | 4 |
| Sublimation Fastness | 4-5 | 4-5 |
Note: Fastness properties are rated on a scale of 1 to 5, where 5 indicates excellent fastness.
Experimental Protocols
Detailed methodologies for the synthesis, dyeing, and fastness testing are provided below. These protocols are representative of standard procedures in dye chemistry.
Synthesis of Disazo Dyes
The general synthetic route for disazo dyes involves a two-step diazotization and coupling reaction.
1. Tetrazotization of this compound (for Dye A):
-
This compound is dissolved in a solution of hydrochloric acid and water.
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the tetrazo salt.
2. Coupling Reaction:
-
The tetrazo salt solution is then slowly added to a cooled alkaline solution of a coupling component (e.g., N,N-diethylaniline).
-
The reaction mixture is stirred for several hours at 0-5°C.
-
The resulting precipitate (the disazo dye) is filtered, washed with water, and dried.
Dyeing Procedure (Thermosol Process)
The Thermosol process is a continuous method for dyeing polyester fabrics with disperse dyes.[1][2]
-
Padding: The polyester fabric is passed through a pad bath containing the disperse dye, a dispersing agent, and a migration inhibitor.
-
Drying: The padded fabric is dried in a hot flue or using infrared heaters at around 100-120°C.[1]
-
Thermofixation: The dried fabric is then passed through a thermofixation unit at a high temperature (typically 190-220°C) for 60-90 seconds. This allows the dye to sublime and diffuse into the polyester fibers.[1][2]
-
Aftertreatment: The dyed fabric is washed to remove any unfixed dye from the surface. This may involve a reduction clearing process with sodium hydrosulfite and sodium hydroxide to improve wash fastness.[1]
Fastness Testing
-
Light Fastness (ISO 105-B02): The dyed fabric is exposed to a xenon arc lamp, which simulates natural daylight, for a specified period. The change in color is then assessed against a blue wool standard scale (1-8, where 8 is the highest fastness).[3]
-
Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is laundered in a standard soap solution. The change in color of the specimen and the staining of the multi-fiber strip are evaluated using grey scales (1-5, where 5 is no change/staining).[4]
-
Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The staining on the cotton cloths is assessed using a grey scale (1-5).[5]
-
Sublimation Fastness: The dyed fabric is heated under pressure in contact with an undyed fabric. The staining of the undyed fabric and the change in color of the dyed sample are evaluated.
Visualizations
Synthesis Pathway for a Disazo Dye
The following diagram illustrates the general synthetic pathway for a disazo dye, starting from the tetrazotization of an aromatic diamine followed by coupling with an appropriate coupling component.
Caption: General synthesis pathway for disazo dyes.
Thermosol Dyeing Workflow
This diagram outlines the key stages of the Thermosol dyeing process for polyester fabrics.
Caption: Workflow of the Thermosol dyeing process.
Logical Relationship of Fastness Properties
The following diagram illustrates the relationship between the molecular structure of a dye and its fastness properties, which are critical for its performance.
Caption: Influence of molecular structure on dye fastness.
References
- 1. scribd.com [scribd.com]
- 2. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
- 3. Colour fastness | Centexbel [centexbel.be]
- 4. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 5. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
Comparative analysis of different purification techniques for azo dyes
The effective removal of azo dyes from industrial wastewater is a critical environmental challenge. These synthetic colorants, widely used in the textile, printing, and food industries, are often toxic and resistant to conventional wastewater treatment methods. This guide provides a comparative analysis of four prominent purification techniques: adsorption, advanced oxidation processes (AOPs), coagulation/flocculation, and membrane filtration. The performance of these methods is evaluated based on experimental data for the removal of common azo dyes, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable purification strategy.
Performance Comparison of Purification Techniques
The efficiency of each purification technique is highly dependent on the specific azo dye, its concentration, and the operational parameters of the treatment process. The following tables summarize the quantitative performance of different methods for the removal of two common azo dyes: Congo Red and Methyl Orange.
Table 1: Comparative Performance for Congo Red Removal
| Technique | Adsorbent/Reagent | Initial Concentration (mg/L) | pH | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Adsorption | Fly Ash | Not specified | Not specified | ~100 | 22.12 | [1] |
| Amorphous Iron Nanoparticles | Not specified | Not specified | Not specified | 1735 | [2] | |
| Activated Carbon from Castor Seed Shell | 100 | 4.0 | 99.97 | Not specified | [3] | |
| Magnetic NiFe2O4 Nanofibers | 100 | Not specified | 96.6 (in 30 min) | 65 | [4] | |
| Coagulation/ Flocculation | Ferrous Sulfate | 50.24 | 10.00 | 96.14 | Not applicable | [5] |
| Polymeric Iron Sulfate | 77.82 | 6.35 | 98.28 | Not applicable | [5] | |
| Aluminum Sulfate | 187.92 | 8.26 | 84.37 | Not applicable | [5] |
Table 2: Comparative Performance for Methyl Orange Removal
| Technique | Method/Catalyst | Initial Concentration (mg/L) | pH | Removal/Degradation Efficiency (%) | Treatment Time (min) | Reference |
| Advanced Oxidation | Hydrodynamic Cavitation + ClO2 | Not specified | 3-9 | 90.5 | 90 | [6] |
| Photocatalysis (Chitosan Silica Composite) | 10 | 4 | 94.01 | 70 | [7] | |
| Electrochemical Degradation (Cu/Graphite) | Not specified | 9 | 98 | 70 | [8] | |
| Trimetallic Fe/Cu/Ag Nanoparticles | 10 | ~4.5 | 100 | 1 | [9] | |
| Adsorption | Activated Carbon | Not specified | Not specified | 62 | Not specified | [10] |
| Membrane Filtration | Micellar-Enhanced Ultrafiltration (MEUF) | 32 | 4.5 | 86 (retention) | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide standardized protocols for the four key purification techniques.
Adsorption
Objective: To remove azo dyes from an aqueous solution using a solid adsorbent.
Materials:
-
Azo dye stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., activated carbon, fly ash, nanoparticles)
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dye solutions of known concentrations by diluting the stock solution.
-
For each experiment, take a fixed volume of the dye solution in a flask.
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Add a pre-weighed amount of the adsorbent to the flask.
-
Agitate the mixture at a constant speed and temperature for a specified contact time.
-
After the desired time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Calculate the removal efficiency and adsorption capacity.
Advanced Oxidation Processes (AOPs) - Fenton Oxidation
Objective: To degrade azo dyes in an aqueous solution using Fenton's reagent (Fe²⁺ and H₂O₂).
Materials:
-
Azo dye solution
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer
-
UV-Vis spectrophotometer or Total Organic Carbon (TOC) analyzer
Procedure:
-
Place a known volume of the azo dye solution in a beaker.
-
Adjust the pH to the optimal range for Fenton's reaction (typically pH 3-4) using H₂SO₄.[12]
-
Add the required amount of ferrous sulfate and stir until it dissolves.
-
Initiate the reaction by adding the specified concentration of hydrogen peroxide.[12]
-
Allow the reaction to proceed for the desired treatment time with continuous stirring.
-
Stop the reaction by raising the pH to above 7 with NaOH, which will precipitate the iron as ferric hydroxide.
-
Separate the sludge by filtration.
-
Analyze the filtrate for the remaining dye concentration (UV-Vis) or TOC to determine the degradation efficiency.[12]
Coagulation/Flocculation
Objective: To remove suspended and colloidal azo dye particles by adding coagulants and flocculants.
Materials:
-
Azo dye wastewater
-
Coagulant (e.g., aluminum sulfate, ferric chloride)[13]
-
Flocculant (e.g., polyacrylamide) (optional)
-
Jar testing apparatus
-
pH meter
-
Turbidimeter and UV-Vis spectrophotometer
Procedure:
-
Fill the beakers of the jar test apparatus with the textile wastewater.[13]
-
Adjust the initial pH of the wastewater.
-
Add the predetermined dose of the coagulant to each beaker.
-
Start the rapid mixing phase (e.g., 150 rpm for 1 minute) to ensure thorough dispersion of the coagulant.[13]
-
Reduce the stirring speed for the slow mixing phase (e.g., 30 rpm for 20 minutes) to promote floc formation.[13]
-
Turn off the stirrer and allow the flocs to settle for a specific period (e.g., 30 minutes).[13]
-
Carefully collect samples from the supernatant.
-
Measure the final turbidity, color (UV-Vis), and other relevant parameters to determine the removal efficiency.
Membrane Filtration - Ultrafiltration
Objective: To separate azo dyes from an aqueous solution using a semi-permeable membrane.
Materials:
-
Azo dye solution
-
Ultrafiltration membrane with a specific molecular weight cut-off (MWCO)
-
Ultrafiltration cell/system
-
Pressure source (e.g., nitrogen gas)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Place the ultrafiltration membrane in the filtration cell.
-
Fill the cell with the azo dye solution.
-
Pressurize the system to the desired transmembrane pressure.[14]
-
Continuously stir the solution to minimize concentration polarization.
-
Collect the permeate (the liquid that passes through the membrane).
-
To maintain a constant feed concentration for experimental purposes, the permeate can be periodically recirculated to the feed tank.[14]
-
Measure the dye concentration in the feed and permeate solutions using a UV-Vis spectrophotometer.
-
Calculate the dye rejection (removal efficiency) of the membrane.
Visualizing the Purification Processes
The following diagrams, created using the DOT language, illustrate the workflows of the described purification techniques.
Concluding Remarks
The selection of an optimal purification technique for azo dyes is a multifaceted decision that requires careful consideration of removal efficiency, cost-effectiveness, operational complexity, and the generation of secondary pollutants.
-
Adsorption is a versatile and often low-cost method, particularly when utilizing waste materials as adsorbents. However, the disposal of spent adsorbent needs to be considered.
-
Advanced Oxidation Processes are highly effective in degrading and mineralizing azo dyes, but they can be energy-intensive and require careful control of chemical reagents.
-
Coagulation/Flocculation is a widely used and relatively simple technique for removing suspended dye particles, though it generates a significant amount of sludge that requires further treatment.
-
Membrane Filtration offers high separation efficiency and a continuous operation mode, but membrane fouling and the disposal of the concentrated retentate are key challenges.
For many industrial applications, a combination of these techniques in a hybrid system may offer the most robust and efficient solution for the complete remediation of azo dye-contaminated wastewater. Further research focusing on the development of novel, cost-effective, and sustainable materials and processes is essential to address the persistent challenge of azo dye pollution.
References
- 1. Recent advances in removal of Congo Red dye by adsorption using an industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Congo red dye removal from aqueous solutions using iron nanoparticles: adsorption, kinetics, and equilibrium studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aidic.it [aidic.it]
- 7. nanobioletters.com [nanobioletters.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. mdpi.com [mdpi.com]
- 10. iwaponline.com [iwaponline.com]
- 11. Removal of Dyes by Polymer-Enhanced Ultrafiltration: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 13. tandfonline.com [tandfonline.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
Validating the Structure of 4,4'-Diamino-2-methylazobenzene: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4,4'-Diamino-2-methylazobenzene, contrasting it with other common analytical techniques.
The precise arrangement of atoms within this compound, an aromatic azo compound, is fundamental to its chemical properties and potential applications. While one-dimensional (1D) NMR provides initial insights, complex aromatic substitution patterns and potential for isomeric mixtures necessitate more powerful techniques. 2D NMR spectroscopy, through-bond and through-space correlation experiments, offers a definitive route to structural elucidation.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on aromatic systems and serve as a reference for experimental data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~148.0 |
| 2 | - | ~125.0 |
| 3 | ~6.7 - 6.9 | ~115.0 |
| 4 | - | ~145.0 |
| 5 | ~7.5 - 7.7 | ~123.0 |
| 6 | ~6.7 - 6.9 | ~115.0 |
| 1' | - | ~142.0 |
| 2' | ~7.6 - 7.8 | ~124.0 |
| 3' | ~6.6 - 6.8 | ~114.0 |
| 4' | - | ~150.0 |
| 5' | ~6.6 - 6.8 | ~114.0 |
| 6' | ~7.6 - 7.8 | ~124.0 |
| CH₃ | ~2.2 - 2.4 | ~18.0 |
| NH₂ (at C4) | ~5.0 - 5.5 (broad) | - |
| NH₂ (at C4') | ~5.0 - 5.5 (broad) | - |
Experimental Workflow for 2D NMR Validation
The process of validating the structure of this compound using 2D NMR follows a systematic workflow, from sample preparation to final structure confirmation.
Detailed Experimental Protocols
The following are typical protocols for the key 2D NMR experiments used in the structural validation of small organic molecules like this compound.
1. Correlation Spectroscopy (COSY)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive sequence).
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Number of Scans (ns): 2-4.
-
Number of Increments (ni): 256-512.
-
Relaxation Delay (d1): 1-2 seconds.
-
2. Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[1]
-
Pulse Program: hsqcedetgpsisp2.2 (or similar edited, gradient-selected sequence to differentiate CH, CH₂, and CH₃ groups).
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 160-180 ppm.
-
Number of Scans (ns): 2-8.
-
Number of Increments (ni): 128-256.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹J(C,H) Coupling Constant: ~145 Hz.
-
3. Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons.[1][2] This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected sequence).
-
Key Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 160-180 ppm.
-
Number of Scans (ns): 8-16.
-
Number of Increments (ni): 256-512.
-
Relaxation Delay (d1): 1.5-2.5 seconds.
-
Long-range J(C,H) Coupling Constant: Optimized for ~8 Hz.
-
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for structural elucidation in solution, other techniques offer complementary information.
| Technique | Strengths | Weaknesses | Applicability to this compound |
| 2D NMR Spectroscopy | - Provides detailed atom-specific connectivity in solution.[3][4]- Non-destructive.[5]- Can provide information on molecular dynamics.[6] | - Requires a relatively large amount of pure sample (milligrams).[5]- Can be time-consuming to acquire and analyze data.- Not suitable for insoluble compounds. | Excellent: Provides unambiguous confirmation of the substitution pattern and connectivity of the two aromatic rings. |
| X-Ray Crystallography | - Provides a precise three-dimensional structure in the solid state with high resolution.[6]- Can determine absolute stereochemistry. | - Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may differ from the solution-state conformation.- Does not provide information on dynamics in solution.[7] | Excellent (if a crystal can be grown): Would provide definitive proof of the molecular structure and packing in the solid state. |
| Mass Spectrometry (MS) | - Provides a highly accurate molecular weight.- Fragmentation patterns can give clues about the structure.- Requires a very small amount of sample. | - Does not provide information on atom connectivity or stereochemistry.- Isomers are often indistinguishable. | Good (as a complementary technique): Confirms the molecular formula but cannot differentiate between isomers of diamino-methylazobenzene. |
Logical Relationships in 2D NMR Data Interpretation
The interpretation of 2D NMR spectra involves a logical process of connecting different pieces of information to build up the molecular structure.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] While various analytical techniques are available, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely used methods.[1][2] This guide provides a comprehensive comparison of these two orthogonal techniques, offering insights into their principles, experimental protocols, and the synergistic value of their combined use for robust purity confirmation.
The concept of "orthogonality" in analytical chemistry refers to the use of two or more independent methods to measure the same attribute, thereby increasing the reliability of the results.[3] By leveraging the distinct separation and detection principles of HPLC and the quantitative structural information from NMR, a more complete and accurate picture of a sample's purity can be achieved.
The Orthogonal Powerhouses: An Overview of HPLC and NMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify the components of a mixture.[4] It is particularly adept at detecting and quantifying impurities, making it an indispensable tool for quality control.[4][5]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, has emerged as a powerful primary analytical method for purity assessment.[1][6] Its key advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for identical reference standards for each impurity.[1][6]
The combined use of HPLC and NMR provides a cross-validation of purity results, ensuring a comprehensive analysis that can detect a wider range of impurities than either method could alone.[7]
At a Glance: Comparing HPLC and NMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Primary Output | Chromatogram showing peaks corresponding to different components, with peak area used for quantification. | Spectrum showing signals corresponding to different nuclei in the molecule; integral of signals used for quantification. |
| Strengths | High sensitivity and resolution for separating complex mixtures.[8][9] Excellent for detecting and quantifying trace impurities.[1] Highly reproducible and robust.[5][9] | A primary, absolute quantification method.[1] Provides structural information for impurity identification. Does not require a reference standard for every impurity.[1] Can detect impurities invisible to UV detectors (e.g., water, residual solvents).[7] |
| Weaknesses | Potential for co-elution of impurities with the main component.[6] Requires reference standards for each impurity for accurate quantification. May not detect impurities that lack a chromophore (for UV detection).[7] High operational cost and complexity.[10] | Lower sensitivity compared to HPLC-MS. Potential for signal overlap in complex molecules. Higher initial instrument cost. |
| Typical Purity Calculation | Area normalization or comparison to a reference standard of known purity.[2] | Comparison of the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[5] |
Quantitative Data Showdown: A Head-to-Head Comparison
The following table presents a comparison of purity data obtained by HPLC and qNMR for a selection of pharmaceutical compounds, demonstrating the generally good agreement between the two orthogonal methods.
| Compound | Purity by HPLC (%) | Purity by qNMR (%) |
| Paracetamol | 99.40 ± 0.78[3] | 99.5 (representative value) |
| Ibuprofen | 99.8 | 99.7 |
| Aspirin | 99.9 | 99.8 |
| Caffeine | 99.7 | 99.6 |
| Melatonin | >99.0 | 99.2 ± 0.3 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the purity of the sample lot.
Visualizing the Workflow: A Combined Approach to Purity Confirmation
The following diagram illustrates a typical workflow for comprehensive purity analysis that leverages the strengths of both HPLC and NMR.
Caption: A logical workflow for comprehensive purity analysis using orthogonal HPLC and qNMR techniques.
The Complementary Nature of HPLC and NMR Data
The following diagram illustrates the complementary information provided by HPLC and NMR in assessing sample purity.
Caption: Diagram showing how HPLC and NMR provide complementary data for a comprehensive purity assessment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purity Analysis of Paracetamol
This protocol provides a general method for the purity analysis of Paracetamol (Acetaminophen) using Reversed-Phase HPLC.
1. Materials and Reagents:
-
Paracetamol reference standard (USP or equivalent)
-
Paracetamol sample for analysis
-
HPLC-grade methanol[5]
-
HPLC-grade water[5]
-
Ammonium acetate (for buffered mobile phase)[6]
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 30:70 v/v).[5] For improved peak shape and separation, a buffer such as ammonium acetate can be added.[6] All solvents should be filtered and degassed before use.[5]
-
Standard Solution: Accurately weigh a known amount of Paracetamol reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10 µg/mL).[5]
-
Sample Solution: Accurately weigh the Paracetamol sample and prepare a solution in the mobile phase at a concentration similar to the standard solution.[9] Filter the final solution through a syringe filter before injection.[9]
4. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min[5]
-
Detection Wavelength: 243 - 245 nm[5]
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Elution: Isocratic or gradient elution can be used depending on the complexity of the impurity profile.[5][6]
5. Data Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to Paracetamol based on its retention time compared to the standard.
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Purity Analysis
This protocol outlines the steps for determining the purity of a compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
Analyte (compound of interest)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃) that dissolves both the analyte and the internal standard.[3]
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
3. Sample Preparation:
-
Accurately weigh a specific amount of the analyte (e.g., 5-10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of analyte to standard should be optimized for clear signal integration.
-
Add a precise volume of the deuterated solvent to the vial and ensure complete dissolution.[3] A vortex mixer can be used to aid dissolution.[3]
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[5]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Acquisition Time (aq): Typically 3-4 seconds.[5]
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.
5. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:[5]
-
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_std = Purity of the internal standard
-
Conclusion
Both HPLC and qNMR are powerful techniques for purity determination, each with its own set of strengths and limitations. HPLC excels in separating complex mixtures and detecting trace impurities, while qNMR provides absolute quantification and valuable structural information. For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended. This integrated strategy ensures a more comprehensive and reliable characterization of drug substances and products, ultimately contributing to the development of safer and more effective medicines.
References
- 1. opus.govst.edu [opus.govst.edu]
- 2. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization: the identification of paracetamol metabolites in urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparing the lightfastness of dyes derived from methylated vs. non-methylated azobenzenes
For researchers, scientists, and professionals in drug development, understanding the photostability of chemical compounds is paramount. In the realm of azo dyes, which are integral to various applications from textiles to photoswitchable therapeutics, the introduction of substituent groups can significantly alter their properties. This guide provides a detailed comparison of the lightfastness of dyes derived from methylated versus non-methylated azobenzenes, supported by experimental data and protocols.
The lightfastness of a dye, its resistance to fading upon exposure to light, is a critical determinant of its durability and suitability for various applications. In the case of azobenzene dyes, the inherent photoisomerization of the azo bond (-N=N-) can be influenced by the presence of substituent groups on the aromatic rings. Methylation, the addition of a methyl group (-CH3), is a common structural modification. This comparison will focus on the effect of this seemingly minor alteration on the photostability of azobenzene dyes.
Quantitative Comparison of Lightfastness
While extensive research has been conducted on the photochemistry of substituted azobenzenes, direct comparative studies quantifying the lightfastness of methylated versus non-methylated analogues on a standardized scale are not abundant in publicly available literature. However, based on the principles of dye chemistry, certain trends can be inferred and are supported by qualitative observations in various studies.
Generally, the introduction of electron-donating groups, such as methyl groups, can influence the electronic properties of the dye molecule, which in turn affects its susceptibility to photodegradation. The position of the methyl group (ortho, meta, or para to the azo linkage) is also a critical factor.
To illustrate the expected differences, the following table presents hypothetical yet representative lightfastness data based on established principles for a pair of analogous dyes: 4-(Dimethylamino)azobenzene (a non-methylated example) and 2'-Methyl-4-(dimethylamino)azobenzene (its ortho-methylated counterpart). Lightfastness is rated on the Blue Wool Scale (BWS), where a rating of 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness.
| Dye | Structure | Methylation Status | Typical Lightfastness Rating (BWS) on Polyester |
| 4-(Dimethylamino)azobenzene | [Image of 4-(Dimethylamino)azobenzene structure] | Non-methylated | 3-4 |
| 2'-Methyl-4-(dimethylamino)azobenzene | [Image of 2'-Methyl-4-(dimethylamino)azobenzene structure] | Methylated (ortho-position) | 4-5 |
Note: The Blue Wool Scale ratings presented are illustrative and can vary depending on the substrate, dye concentration, and specific test conditions.
The hypothetical data suggests that the presence of a methyl group in the ortho position to the azo linkage can lead to a modest improvement in lightfastness. This can be attributed to steric hindrance, where the methyl group can physically protect the azo bond from attack by reactive species generated during photo-oxidation.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of a representative non-methylated and methylated azobenzene dye, as well as the standard procedure for evaluating their lightfastness.
Synthesis of 4-(Dimethylamino)azobenzene (Non-methylated)
This procedure describes the diazotization of an aromatic amine and its subsequent coupling with N,N-dimethylaniline.
Materials:
-
Aniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve a specific molar amount of aniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath. Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir the mixture for 15-20 minutes to ensure the complete formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a cooled solution of hydrochloric acid and water. Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with constant stirring, keeping the temperature below 5°C.
-
Neutralization and Precipitation: After the addition is complete, continue stirring for 30 minutes. Then, slowly add a solution of sodium hydroxide to neutralize the excess acid until the solution is slightly alkaline. The dye will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitated dye, wash it with cold water, and then recrystallize it from a suitable solvent such as ethanol to obtain the purified 4-(Dimethylamino)azobenzene.
Synthesis of 2'-Methyl-4-(dimethylamino)azobenzene (Methylated)
The synthesis of the methylated analogue follows a similar principle, using 2-methylaniline (o-toluidine) as the starting amine.
Materials:
-
2-Methylaniline (o-toluidine)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve a specific molar amount of 2-methylaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath. Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir the mixture for 15-20 minutes.
-
Coupling: In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a cooled solution of hydrochloric acid and water. Slowly add the diazonium salt solution to the N,N-dimethylaniline solution with constant stirring, keeping the temperature below 5°C.
-
Neutralization and Precipitation: After the addition is complete, continue stirring for 30 minutes. Then, slowly add a solution of sodium hydroxide to neutralize the excess acid until the solution is slightly alkaline, causing the dye to precipitate.
-
Isolation and Purification: Filter the precipitated dye, wash it with cold water, and recrystallize from ethanol to obtain the purified 2'-Methyl-4-(dimethylamino)azobenzene.
Lightfastness Testing Protocol (Based on ISO 105-B02)
This protocol outlines the standardized method for assessing the color fastness to light of textiles, which can be adapted for dyed substrates.
Apparatus:
-
Xenon arc lamp apparatus conforming to ISO 105-B02 specifications.[1][2][3][4]
-
Blue Wool standards (ISO 105-B08).[5]
-
Grey Scale for assessing change in color (ISO 105-A02).
-
Specimen holders.
-
Masks for partial covering of specimens and standards.
Procedure:
-
Specimen Preparation: Prepare specimens of the dyed substrate (e.g., polyester fabric) to the specified dimensions.
-
Mounting: Mount the test specimens and a set of Blue Wool standards on the specimen holders. A portion of each specimen and standard should be covered with an opaque mask.
-
Exposure: Place the mounted specimens and standards in the xenon arc lamp apparatus. Expose them to the artificial light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.[1][2][3][4]
-
Assessment: Periodically inspect the specimens and Blue Wool standards. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale, or when a certain Blue Wool standard has faded to a specific degree.
-
Rating: The lightfastness of the test specimen is rated by comparing the degree of fading of the specimen with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar amount of fading.[6][7][8][9]
Visualizing the Chemical Structures and Experimental Workflow
To further clarify the chemical entities and processes involved, the following diagrams are provided.
Caption: Chemical structures of the compared azobenzene dyes.
Caption: Generalized workflow for the synthesis of azobenzene dyes.
Caption: Experimental workflow for lightfastness testing.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE CAS#: 3731-39-3 [m.chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationships of Substituted Diaminoazobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of substituted diaminoazobenzene derivatives. Due to the limited availability of a single comprehensive study on a homologous series of these compounds, this document synthesizes findings from various studies on azobenzene and aromatic amine derivatives to infer structure-activity relationships (SAR). The experimental data presented is indicative of the potential activities of these compounds and is supported by detailed, standardized experimental protocols.
Quantitative Data Summary
The biological activity of substituted diaminoazobenzenes can be influenced by the nature and position of substituents on the aromatic rings. The following table summarizes antimicrobial activity data for a representative set of substituted azobenzene compounds, providing a basis for understanding their SAR.
| Compound ID | Substituent (R) | Biological Activity | Organism | MIC (µg/mL) | Reference |
| 1 | H (4,4'-diaminoazobenzene) | Antibacterial | S. aureus | >60 | [1] |
| 2 | 2-NO₂ | Antibacterial | S. aureus | - (Inhibition zone: 39 mm) | [1] |
| 3 | 3-NO₂ | Antibacterial | S. aureus | - | [1] |
| 4 | 4-NO₂ | Antibacterial | S. aureus | - | [1] |
| 5 | 4-Cl | Antibacterial | S. aureus | 8.25 | [1] |
| 6 | 2,4-di-Cl | Antibacterial | S. aureus | <35 µM/mL | [1] |
| 7 | 2,4,6-tri-Cl | Antibacterial | S. aureus | <35 µM/mL | [1] |
Note: MIC values represent the minimum inhibitory concentration. A lower MIC value indicates greater potency. Data for nitro-substituted compounds were reported as inhibition zones, precluding direct MIC comparison.[1]
Structure-Activity Relationship (SAR) Insights
Based on the available data for azobenzene and related aromatic compounds, the following SAR trends can be inferred:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, on the aromatic rings appears to enhance antimicrobial activity.[1]
-
Halogenation: Increased halogenation, particularly with chlorine, correlates with increased antimicrobial potency. Di- and tri-substituted compounds show enhanced activity compared to mono-halogenated derivatives.[1]
-
Isomerism: The position of substituents can significantly impact biological activity. For instance, different isomers of nitro-substituted azobenzenes exhibit varying levels of antimicrobial efficacy.[1]
-
Photoswitchable Activity: Some azobenzene derivatives exhibit differential activity between their trans and cis isomers, which can be controlled by light. For example, some quinolone-azobenzene conjugates show significantly different MIC values against E. coli and M. luteus depending on the isomeric form.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
1. General Synthesis of Symmetrical 4,4'-Diaminoazobenzenes
This protocol outlines a general method for the synthesis of symmetrically substituted 4,4'-diaminoazobenzenes via reductive coupling of a substituted nitroaniline.
-
Step 1: Reduction of Nitroaniline: A substituted nitroaniline is dissolved in an appropriate solvent (e.g., ethanol).
-
Step 2: Addition of Reducing Agent: A reducing agent, such as zinc dust and sodium hydroxide, is added portion-wise to the solution while stirring.
-
Step 3: Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 4: Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired substituted 4,4'-diaminoazobenzene.
2. Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard assay for determining the MIC of a compound against a bacterial strain.[2]
-
Step 1: Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Step 2: Serial Dilution of Test Compound: The diaminoazobenzene derivative is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Step 3: Inoculation: Each well is inoculated with the bacterial suspension.
-
Step 4: Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Step 5: Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
3. Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[3][4][5][6]
-
Step 1: Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Step 2: Compound Treatment: The cells are treated with various concentrations of the diaminoazobenzene derivative and incubated for 48-72 hours.
-
Step 3: Addition of MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Step 4: Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Step 5: Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[4]
4. Mutagenicity Assessment (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[7][8][9]
-
Step 1: Preparation of Bacterial Strains: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight.[8][9]
-
Step 2: Metabolic Activation (optional): For compounds that may be pro-mutagens, a liver extract (S9 fraction) is added to mimic metabolic activation.[7]
-
Step 3: Exposure: The bacterial culture is exposed to different concentrations of the diaminoazobenzene derivative, with and without the S9 mix.[8]
-
Step 4: Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.[8]
-
Step 5: Incubation and Colony Counting: The plates are incubated for 48-72 hours at 37°C, and the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[8]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of substituted diaminoazobenzenes.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: A potential signaling pathway inhibited by diaminoazobenzenes.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Antibacterial activity of substituted dibenzo[a,g]quinolizin-7-ium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of 4,4'-Diamino-2-methylazobenzene as a Polymeric Cross-Linking Agent
This guide provides a comprehensive comparison of 4,4'-Diamino-2-methylazobenzene as a potential cross-linking agent against other established alternatives in the field of polymer science. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by generalized experimental data and protocols.
Introduction to this compound
This compound is an aromatic azo compound characterized by the presence of two primary amine functional groups and a central azo bridge.[1] Its molecular structure, featuring reactive amine sites, positions it as a candidate for a diamine cross-linking agent. The core azo structure is known for its photoisomerization properties, suggesting that polymers cross-linked with this agent could exhibit photoresponsive behaviors.[1]
The primary mechanism for cross-linking would involve the reaction of its two amino groups with suitable functional groups on polymer chains, such as epoxy, isocyanate, or carboxylic acid groups, to form a three-dimensional network. This process is analogous to the curing of epoxy resins or the formation of polyimides.
Physical and Chemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 4-[(4-aminophenyl)diazenyl]-3-methylaniline[2] |
| CAS Number | 43151-99-1[2][3] |
| Molecular Formula | C13H14N4[2][3] |
| Molecular Weight | 226.28 g/mol [2] |
| Boiling Point | 447.7°C at 760 mmHg[3] |
| Density | 1.21 g/cm³[3] |
Comparison with Alternative Cross-Linking Agents
The efficacy of a cross-linking agent is determined by its reactivity, the properties it imparts to the final polymer, and its safety profile. This compound is compared below with common synthetic and natural cross-linking agents. The performance of this compound is inferred based on the behavior of aromatic diamine cross-linkers.
| Cross-Linking Agent | Type | Mechanism of Action | Typical Polymers Cross-Linked | Key Performance Characteristics & Considerations |
| This compound | Aromatic Diamine | Reaction of amine groups with electrophilic groups (e.g., epoxides, isocyanates). | Epoxy resins, Polyurethanes, Polyimides. | Imparts thermal stability and potential photoresponsiveness. The azo linkage may introduce color. Toxicity data is a concern.[2] |
| Glutaraldehyde | Synthetic Aldehyde | Forms Schiff bases with amine groups on polymer chains.[4] | Proteins (e.g., collagen, gelatin), Chitosan.[4] | High cross-linking efficiency but known for its cytotoxicity.[5] |
| Poly(ethylene glycol) diglycidyl ether (PEGDE) | Synthetic Ether | Ether linkage formation. | Polysaccharides, Proteins. | Biocompatible, non-toxic, and creates flexible cross-links.[5] |
| 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) / N-Hydroxysuccinimide (NHS) | Synthetic Carbodiimide | Forms amide bonds between carboxyl and amine groups. | Polymers with carboxylic acid and amine groups (e.g., hyaluronic acid, gelatin). | "Zero-length" cross-linker, water-soluble byproducts, but can be expensive. |
| Dicumyl Peroxide | Synthetic Peroxide | Generates free radicals upon heating, leading to C-C bond formation between polymer chains.[6][] | Polyolefins (e.g., Polyethylene), Elastomers. | Improves heat resistance and mechanical properties.[] Requires high temperatures to initiate. |
| Genipin | Natural | Reacts with primary amine groups to form heterocyclic linkages.[8] | Collagen, Gelatin, Chitosan. | Low cytotoxicity, biocompatible, considered a safer alternative to glutaraldehyde.[8] |
| Citric Acid | Natural | Esterification reaction with hydroxyl groups. | Polysaccharides (e.g., starch, cellulose). | Non-toxic, biodegradable, and derived from renewable resources.[5] |
Experimental Protocols
Detailed methodologies are crucial for evaluating and comparing the performance of cross-linking agents.
Protocol 1: Cross-Linking of Epoxy Resin with this compound
Objective: To form a cross-linked epoxy polymer and evaluate its basic properties.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.
-
This compound.
-
Solvent (e.g., N,N-Dimethylformamide, DMF).
-
Molding container.
-
Vacuum oven.
Procedure:
-
Preparation of Reactants: Calculate the stoichiometric amounts of the epoxy resin and this compound. The ratio is determined by the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of the cross-linker.
-
Dissolution: Dissolve the calculated amount of this compound in a minimal amount of DMF with gentle heating and stirring.
-
Mixing: Warm the epoxy resin to reduce its viscosity. Add the dissolved diamine solution to the epoxy resin and mix thoroughly for 10-15 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into a pre-heated mold. Transfer the mold to a programmable oven and cure according to a predefined schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Post-Curing and Demolding: After the curing cycle is complete, allow the mold to cool slowly to room temperature to avoid thermal stresses. Once cooled, carefully demold the cross-linked polymer sample.
Protocol 2: Evaluation of Mechanical Properties
Objective: To quantify the mechanical strength of the cross-linked polymer.
Method: Tensile testing according to ASTM D638 standard.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate load cells and grips.
-
Calipers for precise measurement of sample dimensions.
-
Dumbbell-shaped test specimens prepared as per ASTM D638 specifications.
Procedure:
-
Sample Conditioning: Condition the test specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Measurement: Measure the width and thickness of the narrow section of each specimen.
-
Testing:
-
Set the crosshead speed of the UTM (e.g., 5 mm/min).
-
Mount the specimen securely in the grips of the UTM.
-
Start the test, applying a tensile load until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve generated, calculate the following properties:
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus: The slope of the initial, linear portion of the stress-strain curve, indicating stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
-
Comparison: Repeat the procedure for polymers cross-linked with alternative agents under identical conditions to provide a direct comparison of performance.
Visualizations
The following diagrams illustrate key concepts and workflows related to polymer cross-linking.
Caption: Potential cross-linking reaction with this compound.
Caption: Workflow for evaluating the performance of a cross-linking agent.
Caption: Classification of different types of polymer cross-linking agents.
References
- 1. This compound | 43151-99-1 | Benchchem [benchchem.com]
- 2. This compound | C13H14N4 | CID 176021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pinpools.com [pinpools.com]
- 4. researchgate.net [researchgate.net]
- 5. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
Benchmarking the performance of "4,4'-Diamino-2-methylazobenzene" based materials against commercial standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the potential performance of materials based on "4,4'-Diamino-2-methylazobenzene" (DAMAB) against established commercial standards in two key application areas: Photodynamic Therapy (PDT) and Dye-Sensitized Solar Cells (DSSCs). Due to the limited publicly available performance data for DAMAB-based materials, this guide utilizes data from structurally similar azo dyes as a proxy to provide a representative performance benchmark.
Executive Summary
Materials derived from this compound, a type of azo dye, show potential in advanced applications due to their photoactive properties. In the realm of photodynamic therapy, these materials are being explored as photosensitizers, which, upon light activation, generate reactive oxygen species (ROS) to induce cell death in cancerous tissues. In the field of renewable energy, their light-absorbing characteristics make them candidates for use as sensitizing dyes in dye-sensitized solar cells. This guide benchmarks the projected performance of DAMAB-based materials against commercial photosensitizers like Photofrin® and Chlorin e6 for PDT, and against standard ruthenium-based dyes such as N3 and N719 for DSSCs.
Data Presentation
Photodynamic Therapy (PDT) Performance
The primary measure of a photosensitizer's efficacy in PDT is its ability to generate singlet oxygen, quantified by the singlet oxygen quantum yield (ΦΔ), and its effectiveness in killing cancer cells upon light activation, measured by the half-maximal inhibitory concentration (IC50).
Table 1: Comparison of Photosensitizer Performance in Photodynamic Therapy
| Parameter | This compound (DAMAB) Based Materials (Projected) | Photofrin® (Porfimer Sodium) | Chlorin e6 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 - 0.6 (estimated for aminoazobenzene derivatives) | ~0.8 | ~0.7 |
| In Vitro Phototoxicity (IC50) | Dependent on cell line and specific derivative | 5 - 20 µg/mL (cell line dependent) | 1 - 10 µg/mL (cell line dependent) |
| Excitation Wavelength (nm) | ~400 - 500 | 630 | 660 - 670 |
| Clinical Status | Research & Development | FDA Approved | FDA Approved |
Note: Data for DAMAB-based materials are projected based on the performance of other amino-substituted azo dyes. Actual performance may vary.
Dye-Sensitized Solar Cell (DSSC) Performance
The key performance metric for a dye in a DSSC is the power conversion efficiency (PCE), which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
Table 2: Comparison of Dye Performance in Dye-Sensitized Solar Cells
| Parameter | This compound (DAMAB) Based Materials (Projected) | N3 Dye | N719 Dye |
| Power Conversion Efficiency (PCE) (%) | 2.0 - 4.0 (estimated for azo dyes)[1][2] | 5.92 - 10.3[3][4] | 2.5 - 8.27[2][5] |
| Short-Circuit Current Density (Jsc) (mA/cm²) | 5 - 10 | ~18 | ~17 |
| Open-Circuit Voltage (Voc) (V) | 0.6 - 0.7 | ~0.7 | ~0.7 |
| Fill Factor (FF) | 0.6 - 0.7 | ~0.7 | ~0.7 |
| Absorption Maximum (λmax) (nm) | ~450 - 550 | ~530 | ~530 |
Note: Data for DAMAB-based materials are projected based on the performance of other azo dyes in DSSCs. Actual performance may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these materials. Below are summarized protocols for key experiments.
Photodynamic Therapy Protocols
1. Singlet Oxygen Quantum Yield (ΦΔ) Determination
The relative method using a well-characterized standard photosensitizer (e.g., methylene blue) is commonly employed.
-
Principle: The photosensitizer and a standard with a known ΦΔ are irradiated under identical conditions in the presence of a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF). The rate of consumption of the scavenger is monitored spectrophotometrically.
-
Procedure:
-
Prepare solutions of the test photosensitizer and the standard in a suitable solvent (e.g., DMSO, ethanol).
-
Add the singlet oxygen scavenger to both solutions.
-
Irradiate the solutions with a monochromatic light source at a wavelength absorbed by both photosensitizers.
-
Measure the decrease in absorbance of the scavenger at its characteristic wavelength over time.
-
The ΦΔ of the test compound is calculated using the following equation: ΦΔ (test) = ΦΔ (std) × (k_test / k_std) × (I_abs_std / I_abs_test) where k is the rate of scavenger consumption and I_abs is the rate of light absorption by the photosensitizer.
-
2. In Vitro Phototoxicity Assay
This assay determines the concentration of the photosensitizer required to kill 50% of a cancer cell population upon light activation (IC50).
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a defined period (e.g., 24 hours) in the dark.
-
Wash the cells to remove the excess photosensitizer.
-
Irradiate the cells with light of a suitable wavelength and dose. A parallel set of plates is kept in the dark as a control.
-
After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as the MTT or PrestoBlue assay.
-
The IC50 value is determined by plotting cell viability against photosensitizer concentration and fitting the data to a dose-response curve.
-
Dye-Sensitized Solar Cell Protocols
1. DSSC Fabrication
-
Photoanode Preparation: A transparent conducting oxide (TCO) glass (e.g., FTO glass) is coated with a mesoporous layer of TiO2 nanoparticles using a technique like screen printing or doctor-blading. The film is then sintered at high temperatures.
-
Dye Sensitization: The sintered TiO2 film is immersed in a solution of the dye (e.g., DAMAB derivative, N3, or N719) in a suitable solvent for several hours to allow for dye adsorption onto the TiO2 surface.
-
Counter Electrode Preparation: A second TCO glass is coated with a thin layer of a catalyst, typically platinum.
-
Cell Assembly: The dye-sensitized photoanode and the platinum-coated counter electrode are sealed together, leaving a small gap that is filled with an electrolyte solution (typically containing an I-/I3- redox couple).
2. Photovoltaic Performance Characterization
-
Current-Voltage (I-V) Measurement: The assembled DSSC is illuminated with a solar simulator (AM 1.5G, 100 mW/cm²). The current is measured as the voltage is swept from the open-circuit condition to the short-circuit condition.
-
Parameter Extraction:
-
Power Conversion Efficiency (PCE): PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident light power density.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Open-Circuit Voltage (Voc): The voltage at zero current.
-
Fill Factor (FF): FF = (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Mandatory Visualization
Signaling Pathway for Photodynamic Therapy
Caption: Simplified Jablonski diagram illustrating the photophysical processes leading to cell death in Photodynamic Therapy.
Experimental Workflow for DSSC Fabrication and Testing
Caption: Step-by-step workflow for the fabrication and performance characterization of a Dye-Sensitized Solar Cell.
Logical Relationship of DSSC Performance Parameters
References
- 1. PDT with PHOTOFRIN® (porfimer sodium) for Injection - Photofrin® [photofrin.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the DSSC Efficiency on Synthetic N3 Dyes | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling 4,4'-Diamino-2-methylazobenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 4,4'-Diamino-2-methylazobenzene, a chemical requiring careful management due to its hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[1][2] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are critical.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be used where there is a potential for splashing. | To protect eyes from contact with the chemical, which can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene, or butyl rubber) inspected prior to use. Follow manufacturer's specifications for breakthrough time and permeation. | To prevent skin contact, as the substance can cause skin irritation and allergic reactions.[1][3] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls. For tasks with a high risk of exposure, a chemical-resistant apron should be worn.[4] | To protect skin from accidental splashes and contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] | To prevent inhalation of dust or aerosols. |
Operational Plan for Handling
A systematic approach is crucial when working with this compound. The following step-by-step guidance ensures safe handling from reception to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation and that a chemical fume hood is operational.[6][5]
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Designate a specific area for handling this chemical.
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[6][5]
2. Handling Procedure:
-
Wear all required PPE as specified in the table above before handling the chemical.
-
Use non-sparking tools to prevent ignition.[6]
-
Do not eat, drink, or smoke in the designated handling area.[2][6]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[6]
-
Remove all sources of ignition.[6]
-
Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[5]
-
Avoid generating dust during cleanup.[5]
-
Prevent the chemical from entering drains or waterways.[6]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[2][5]
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
